(Benzyloxy)benzene-d2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C13H12O |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
[dideuterio(phenoxy)methyl]benzene |
InChI |
InChI=1S/C13H12O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2/i11D2 |
InChI-Schlüssel |
BOTNYLSAWDQNEX-ZWGOZCLVSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties and Structure of (Benzyloxy)benzene-d2
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Benzyloxy)benzene-d2, an isotopically labeled analog of benzyl (B1604629) phenyl ether, is a valuable tool in mechanistic studies, metabolic pathway elucidation, and as an internal standard in mass spectrometry-based quantitative analysis. The substitution of hydrogen with deuterium (B1214612) atoms provides a powerful method for tracking molecular fate and understanding reaction kinetics. This guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic properties of this compound, with a focus on providing detailed experimental protocols and structured data for research applications.
Chemical Structure and Properties
The fundamental structure of this compound consists of a benzyl group and a deuterated phenyl group linked by an ether oxygen. The notation "-d2" indicates the presence of two deuterium atoms on the phenyl ring. For the purpose of this guide, we will focus on (Benzyloxy)benzene-2,6-d2, a common isomer resulting from the ortho-deuteration of phenol (B47542).
Table 1: Physical and Chemical Properties
| Property | (Benzyloxy)benzene (Non-deuterated) | This compound (Predicted) |
| Molecular Formula | C₁₃H₁₂O | C₁₃H₁₀D₂O |
| Molecular Weight | 184.24 g/mol | 186.25 g/mol [1] |
| CAS Number | 946-80-5 | 124781-15-3[1] |
| Appearance | White solid | White solid |
| Melting Point | 39-41 °C[2][3] | Slightly higher than the non-deuterated form |
| Boiling Point | 286-287 °C[2][3] | ~286-287 °C |
| Density | ~1.06 g/cm³ | Slightly higher than the non-deuterated form |
| Solubility | Insoluble in water[2] | Insoluble in water |
The physical properties of deuterated compounds are generally very similar to their non-deuterated counterparts.[4][5] The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in intermolecular interactions and thus slight variations in melting and boiling points.[6]
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves a two-step process: the deuteration of phenol followed by a Williamson ether synthesis.
Logical Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Phenol-d2 (Acid-Catalyzed Deuteration)
This protocol is adapted from established methods for the deuteration of phenols.[7][8]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (10 g, 0.106 mol) in deuterium oxide (D₂O, 50 mL).
-
Acidification: Carefully add deuterium chloride (DCl, 35 wt. % in D₂O, ~0.5 mL) to the mixture to catalyze the exchange reaction.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours under an inert atmosphere (e.g., nitrogen or argon). The deuterium from D₂O will exchange with the acidic protons at the ortho and para positions of the phenol ring.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the solution with a saturated solution of sodium bicarbonate in D₂O.
-
Extraction: Extract the deuterated phenol with diethyl ether (3 x 50 mL).
-
Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield phenol-d2. The extent of deuteration can be determined by ¹H NMR spectroscopy by observing the reduction in the integration of the ortho and para proton signals.
Step 2: Synthesis of this compound (Williamson Ether Synthesis)
This protocol is a modification of the classical Williamson ether synthesis.[9][10][11][12][13]
-
Preparation of Alkoxide: In a dry, three-necked round-bottom flask under an inert atmosphere, dissolve the synthesized phenol-d2 (9.6 g, 0.1 mol) in anhydrous dimethylformamide (DMF, 100 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 0.11 mol) portion-wise. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for another hour until hydrogen evolution ceases.
-
Nucleophilic Substitution: Cool the resulting sodium phenoxide solution back to 0 °C and add benzyl bromide (17.1 g, 0.1 mol) dropwise via a syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by carefully adding water (100 mL). Extract the product with diethyl ether (3 x 75 mL).
-
Washing: Wash the combined organic layers with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol-d2, followed by a wash with brine (50 mL).
-
Drying, Solvent Removal, and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) or by recrystallization from ethanol (B145695) to afford pure this compound.
Spectroscopic Characterization
The isotopic labeling in this compound leads to predictable changes in its NMR and mass spectra compared to the non-deuterated analog.
Table 2: Spectroscopic Data
| Technique | (Benzyloxy)benzene (Non-deuterated) | (Benzyloxy)benzene-2,6-d2 (Expected) |
| ¹H NMR | δ ~7.35-7.45 (m, 5H, benzyl-H), ~7.25-7.35 (t, 2H, phenyl-H meta), ~6.9-7.0 (m, 3H, phenyl-H ortho, para), ~5.1 (s, 2H, -CH₂-) | δ ~7.35-7.45 (m, 5H, benzyl-H), ~7.25-7.35 (t, 1H, phenyl-H para), ~6.9-7.0 (d, 2H, phenyl-H meta), ~5.1 (s, 2H, -CH₂-). Absence of ortho-proton signals. |
| ¹³C NMR | δ ~158 (C-O), ~137 (benzyl Cipso), ~129.5 (phenyl Cmeta), ~128.5 (benzyl Cortho), ~128 (benzyl Cmeta), ~127.5 (benzyl Cpara), ~121 (phenyl Cpara), ~115 (phenyl Cortho), ~70 (-CH₂-) | Similar chemical shifts to the non-deuterated compound, but the signals for the deuterated carbons (C-2 and C-6) will appear as triplets due to ¹³C-D coupling and will be slightly shifted upfield.[14] |
| Mass Spec (EI) | m/z 184 (M⁺), 91 (C₇H₇⁺, base peak), 77 (C₆H₅⁺) | m/z 186 (M⁺), 91 (C₇H₇⁺, base peak), 79 (C₆H₃D₂⁺) |
¹H NMR Spectroscopy
In the ¹H NMR spectrum of (Benzyloxy)benzene-2,6-d2, the signals corresponding to the protons at the 2 and 6 positions of the phenyl ring will be absent. This provides a direct confirmation of the location of deuteration. The remaining aromatic protons will show simplified splitting patterns.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be very similar to that of the non-deuterated compound. However, the carbon atoms directly bonded to deuterium will exhibit two key differences:
-
Splitting: Due to coupling with deuterium (spin I=1), the signal for the deuterated carbon will appear as a triplet.
-
Isotope Shift: The resonance of the deuterated carbon will be shifted slightly upfield (to a lower ppm value) compared to the corresponding protonated carbon.[15][16]
Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 186, which is two mass units higher than that of the unlabeled compound (m/z 184). The fragmentation pattern will also be informative. The base peak is expected to be at m/z 91, corresponding to the tropylium (B1234903) cation (C₇H₇⁺), which does not contain the deuterated ring. Fragments containing the deuterated phenyl ring, such as the phenoxy radical cation, will show a mass shift of +2.[17][18]
Applications in Research and Drug Development
The primary utility of this compound lies in its application as a tracer and internal standard.
Mechanistic and Kinetic Isotope Effect Studies
The increased strength of the C-D bond compared to the C-H bond can lead to a kinetic isotope effect (KIE) in reactions where the cleavage of this bond is rate-determining. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can gain insights into reaction mechanisms.
Metabolic Pathway Elucidation
In drug development, deuteration can be used to study the metabolic fate of molecules. If a particular C-H bond is a site of metabolic oxidation, replacing it with a C-D bond can slow down this process, potentially leading to an improved pharmacokinetic profile. This compound can serve as a model compound for studying the metabolism of diaryl ethers.
Quantitative Analysis
Due to its identical chemical properties but different mass, this compound is an ideal internal standard for quantitative analysis by mass spectrometry (e.g., LC-MS or GC-MS). It co-elutes with the non-deuterated analyte but is readily distinguished by its mass, allowing for accurate and precise quantification.
Conclusion
This compound is a valuable isotopically labeled compound with significant applications in chemical and pharmaceutical research. Its synthesis is achievable through well-established organic reactions, and its spectroscopic properties are predictable based on the principles of isotopic substitution. This guide provides the foundational technical information required for the synthesis, characterization, and application of this compound in a research setting.
References
- 1. hbni.ac.in [hbni.ac.in]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Deuterated benzene - Wikipedia [en.wikipedia.org]
- 5. Deuterium - Wikipedia [en.wikipedia.org]
- 6. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. cactus.utahtech.edu [cactus.utahtech.edu]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. Isotope shifts and other isotope effects [chem.ch.huji.ac.il]
- 16. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 17. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 18. scribd.com [scribd.com]
A Technical Guide to the Synthesis and Purification of (Benzyloxy)benzene-d2
For Researchers, Scientists, and Drug Development Professionals
Abstract: The strategic incorporation of deuterium (B1214612) into bioactive molecules is a pivotal technique in modern drug development and mechanistic studies. The kinetic isotope effect resulting from the substitution of hydrogen with deuterium can significantly alter a molecule's metabolic profile, leading to improved pharmacokinetic properties and reduced toxicity. This guide provides an in-depth technical overview of a proposed synthetic route and purification protocol for (Benzyloxy)benzene-d2, a deuterated analog of benzyl (B1604629) phenyl ether. The methodologies presented are based on the robust and widely applied Williamson ether synthesis, adapted for isotopic labeling. This document includes detailed experimental protocols, tabulated quantitative data for key parameters, and workflow visualizations to aid researchers in the practical application of these methods.
Introduction: The Significance of Deuteration
Isotopic labeling, particularly the replacement of hydrogen with its stable isotope deuterium, has become an indispensable tool in pharmaceutical sciences. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of cleavage in reactions where this bond is broken in the rate-determining step. This phenomenon, known as the deuterium kinetic isotope effect (KIE), can be harnessed to slow down enzymatic metabolism of drugs, particularly those mediated by Cytochrome P450 enzymes. The benefits include potentially longer drug half-life, improved safety profiles, and enhanced therapeutic efficacy.[1] Consequently, the development of reliable and selective deuteration methods is of paramount importance.[2][3] This guide focuses on the synthesis of this compound, a model compound for deuterated aryl ethers, which are structural motifs in many biologically active molecules.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The most direct and versatile method for preparing asymmetrical ethers like this compound is the Williamson ether synthesis.[4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, attacking a primary alkyl halide.[5]
For the synthesis of (Benzyloxy)benzene, the reaction between sodium phenoxide and benzyl halide is strongly preferred over the alternative (sodium benzoxide and a phenyl halide), as aryl halides are generally unreactive toward SN2 displacement.[5] To introduce two deuterium atoms, one of the starting materials must be appropriately labeled. Two primary routes are proposed:
-
Route A: Reaction of a deuterated phenol (B47542) (Phenol-d2) with benzyl bromide.
-
Route B: Reaction of phenol with a deuterated benzyl bromide (Benzyl-α,α-d2-bromide).
This guide will detail the protocol for Route B, as the synthesis of the deuterated precursor, Benzyl-α,α-d2-bromide, is readily achievable from commercially available starting materials.[1]
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Deuteration Degree Controllable Synthesis of Aryl Deuteromethyl Ethers Through Dual photoredox and Thiol Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Exhaustive Syntheses of Deuterium-labelled Compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Spectroscopic Data of (Benzyloxy)benzene
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: This document provides a detailed overview of the available spectroscopic data for (Benzyloxy)benzene. It is important to note that while the request specified (Benzyloxy)benzene-d2, a comprehensive search of publicly available scientific databases did not yield specific spectroscopic information for this deuterated isotopologue. Consequently, this guide presents the spectroscopic data for the non-deuterated parent compound, (Benzyloxy)benzene, which serves as a crucial reference for researchers working with its deuterated analogues. The methodologies described herein are standard for the analysis of solid organic compounds and are directly applicable for acquiring data on this compound.
Data Presentation
The quantitative spectroscopic data for (Benzyloxy)benzene are summarized in the tables below for ease of reference and comparison.
Mass Spectrometry Data
The mass spectrum of (Benzyloxy)benzene is characterized by a distinct fragmentation pattern. The molecular ion peak is observed, and the base peak corresponds to the formation of the stable tropylium (B1234903) ion.[1]
| Ion Description | m/z Ratio | Relative Abundance |
| Molecular Ion [M]⁺ | 184 | Present |
| Tropylium Ion [C₇H₇]⁺ | 91 | 100% (Base Peak) |
| Phenyl Cation [C₆H₅]⁺ | 77 | Significant |
Infrared (IR) Spectroscopy Data
The infrared spectrum of (Benzyloxy)benzene exhibits characteristic absorption bands that correspond to the vibrations of its functional groups. The data presented here is for the gas-phase spectrum.[2] Key absorptions are consistent with the presence of aromatic rings and the ether linkage.[3][4][5]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 1600-1585 | C-C stretch (in-ring) | Aromatic |
| 1500-1400 | C-C stretch (in-ring) | Aromatic |
| ~1250 | C-O stretch | Aryl ether |
| 900-675 | C-H "oop" (out-of-plane) bend | Aromatic |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
A specific experimental ¹H or ¹³C NMR spectrum for (Benzyloxy)benzene was not found in the searched databases. However, for a molecule with this structure, the expected proton NMR spectrum would show signals in the aromatic region (approximately 6.5-8.0 ppm) for the protons on the benzene (B151609) rings and a characteristic signal for the benzylic protons (CH₂) adjacent to the ether oxygen, typically in the range of 4.5-5.5 ppm.[4][6] The carbon NMR would similarly show distinct signals for the aromatic and benzylic carbons.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for obtaining a solution-state NMR spectrum of a solid organic compound.[7][8][9][10]
-
Sample Preparation :
-
Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.[9]
-
Select a suitable deuterated solvent that completely dissolves the sample (e.g., CDCl₃, DMSO-d₆).[7][8]
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.[8]
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[7][9]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[10]
-
Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.[8]
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity and achieve high-resolution spectra.
-
Tune and match the probe to the desired nucleus (e.g., ¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.
-
Infrared (IR) Spectroscopy
The following protocol describes the thin solid film method for acquiring the IR spectrum of a solid sample.[11]
-
Sample Preparation :
-
Place a small amount (approx. 50 mg) of the solid sample into a clean vial.
-
Add a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone) to dissolve the solid.
-
Using a pipette, apply a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
-
Visually inspect the film; if it is too thin (resulting in weak peaks), add another drop of the solution and let it dry. If it is too thick (resulting in overly intense, broad peaks), clean the plate and prepare a more dilute solution.[11]
-
-
Data Acquisition :
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Run the sample spectrum.
-
After analysis, clean the salt plate with a suitable solvent (e.g., dry acetone), dry it, and return it to a desiccator to prevent moisture damage.[12]
-
Mass Spectrometry (MS)
This protocol outlines the general procedure for obtaining an electron ionization (EI) mass spectrum.[13][14][15]
-
Sample Introduction :
-
Introduce a small amount of the sample into the mass spectrometer. For solid samples, this is often done using a direct insertion probe.
-
The sample is introduced into the ion source, which is under a high vacuum.[13]
-
The sample is heated to produce a sufficient vapor pressure.
-
-
Ionization :
-
Mass Analysis and Detection :
-
The newly formed ions are accelerated by an electric field into the mass analyzer.
-
The mass analyzer (e.g., a magnetic sector or a quadrupole) separates the ions based on their mass-to-charge (m/z) ratio.[15]
-
A detector at the end of the analyzer measures the abundance of ions at each m/z value.
-
The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
References
- 1. youtube.com [youtube.com]
- 2. Benzene, (phenoxymethyl)- [webbook.nist.gov]
- 3. image diagram infrared spectrum of benzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nmr spectroscopy - Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. webassign.net [webassign.net]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 14. Mass Spectrometry [www2.chemistry.msu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Isotopic Purity and Stability of (Benzyloxy)benzene-d2
For Researchers, Scientists, and Drug Development Professionals
Isotopic Purity
The isotopic purity of a deuterated compound is a critical parameter, defining the extent of deuterium (B1214612) incorporation at specific molecular positions. It is typically determined by advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For deuterated aromatic compounds, high isotopic enrichment is crucial for their application as internal standards in quantitative analysis or as tracers in metabolic studies.
While specific data for (Benzyloxy)benzene-d2 is unavailable, the following table summarizes representative isotopic purity values for analogous deuterated aromatic ethers.
| Compound | Parameter | Value | Analytical Method |
| Diphenyl ether-d10 | Chemical Purity | 98% | Not Specified |
| Anisole-d8 | Isotopic Purity | 98 atom % D | Not Specified |
Note: "98 atom % D" signifies that at the specified deuterium-labeled positions, 98% of the atoms are deuterium.
Stability
The stability of deuterated compounds is a key consideration, particularly in drug development, as it can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This can result in altered metabolic stability.
General stability information for related compounds suggests that diphenyl ether is stable under standard conditions.[1] Anisole is also chemically stable under standard ambient conditions. For deuterated analogs, this inherent stability is expected to be maintained or even enhanced at the deuterated positions.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and analysis of deuterated compounds. The following sections provide methodologies that can be adapted for this compound.
Synthesis of Deuterated Aromatic Ethers
The synthesis of deuterated aromatic ethers can be achieved through methods like the Williamson ether synthesis using a deuterated precursor or through H-D exchange reactions.
Protocol: Williamson Ether Synthesis of this compound (representative)
This protocol is adapted from the general synthesis of diphenyl ether.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve deuterated phenol (B47542) (phenol-d6) in a suitable solvent such as toluene.
-
Base Addition: Add a stoichiometric equivalent of a strong base, such as sodium hydride (NaH), portion-wise at 0°C to form the sodium phenoxide-d5.
-
Addition of Benzyl (B1604629) Bromide: Slowly add benzyl bromide to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Determination of Isotopic Purity by NMR Spectroscopy
NMR spectroscopy is a powerful tool for determining the isotopic purity and the position of deuterium incorporation.
Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh and dissolve a sample of the deuterated (Benzyloxy)benzene in a deuterated solvent (e.g., CDCl₃) containing a known internal standard.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay to allow for accurate integration of all signals.
-
Data Analysis:
-
Integrate the residual proton signals in the aromatic region corresponding to the deuterated phenyl ring.
-
Integrate the signals of the non-deuterated benzyl protons.
-
Calculate the isotopic purity by comparing the integral of the residual proton signals to the integral of the non-deuterated protons, taking into account the number of protons each signal represents.
-
Determination of Isotopic Purity by Mass Spectrometry
High-resolution mass spectrometry (HR-MS) is a highly sensitive technique for determining the isotopic distribution of a compound.[2]
Protocol: LC-MS Analysis [3][4]
-
Sample Preparation: Prepare a dilute solution of the deuterated (Benzyloxy)benzene in a suitable solvent (e.g., acetonitrile/water).
-
Chromatography: Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer. Use a suitable C18 column and a gradient elution profile to achieve good separation.
-
Mass Spectrometry:
-
Ionization: Use a soft ionization technique such as electrospray ionization (ESI).
-
Mass Analysis: Acquire full scan mass spectra in a high-resolution mode (e.g., Orbitrap or TOF).
-
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions of the different isotopologues (e.g., d0, d1, d2, etc.).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue to determine the isotopic distribution and overall isotopic purity.
-
Signaling Pathway Involvement
While there is no direct evidence of this compound involvement in specific signaling pathways, its structural analog, diphenyl ether, and particularly its polybrominated derivatives (PBDEs), have been shown to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[5][6] The AhR pathway is a critical regulator of cellular responses to environmental toxins and is involved in the metabolism of xenobiotics.
The following diagram illustrates a simplified representation of the AhR signaling pathway.
Caption: Simplified Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis and analysis of this compound.
Caption: Experimental Workflow for this compound Synthesis and Analysis.
References
- 1. Diphenyl ether - Wikipedia [en.wikipedia.org]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. almacgroup.com [almacgroup.com]
- 5. Polybrominated diphenyl ethers as Ah receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Commercial Suppliers of (Benzyloxy)benzene-d2 for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of (Benzyloxy)benzene-d2, a deuterated internal standard crucial for enhancing the accuracy and precision of quantitative bioanalytical methods. This document outlines key suppliers, available product specifications, and a detailed, adaptable experimental protocol for its application in liquid chromatography-mass spectrometry (LC-MS) for research and drug development.
Introduction to this compound as an Internal Standard
This compound is the deuterium-labeled analogue of (Benzyloxy)benzene. In quantitative mass spectrometry, particularly LC-MS, deuterated internal standards are considered the gold standard.[1][2] Their use is foundational to isotope dilution mass spectrometry (IDMS), a technique that significantly improves the accuracy and precision of analyte quantification in complex biological matrices.[2] By introducing a known quantity of the deuterated standard into a sample at the initial preparation stage, variations arising from sample extraction, matrix effects (ion suppression or enhancement), and instrument response can be effectively normalized.[2][3] The near-identical physicochemical properties of the deuterated standard to the unlabeled analyte ensure they co-elute during chromatography and experience similar ionization efficiencies, while the mass difference allows for their distinct detection by the mass spectrometer.[4][5]
Commercial Availability and Product Specifications
Table 1: Commercial Supplier and Product Information for this compound
| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |
| MedChemExpress (MCE) | This compound | HY-W022039S | Data not publicly available | Data not publicly available | Inquire for details |
Note: Detailed quantitative data such as purity and isotopic enrichment for MedChemExpress's this compound are not publicly listed on their website. Researchers are advised to request a Certificate of Analysis (CoA) for lot-specific information.[6][7][8][9][10]
The Critical Role of Isotopic Purity
For a deuterated internal standard to be effective, high isotopic purity is essential. Reputable suppliers typically provide standards with an isotopic enrichment of ≥98%. This minimizes the presence of unlabeled (d0) isotopologues, which could interfere with the quantification of the native analyte.[11]
General Experimental Protocol: Use of this compound in LC-MS/MS Bioanalysis
While a specific experimental protocol for this compound was not found in the public domain, the following is a detailed, adaptable methodology for the quantification of a small molecule analyte in human plasma using a deuterated internal standard. This protocol is based on established principles of bioanalytical method validation as recommended by regulatory agencies like the FDA.[12][13]
Preparation of Stock and Working Solutions
-
Objective: To prepare accurate and stable solutions of the analyte and this compound.[12]
-
Procedure:
-
Prepare individual stock solutions of the analyte and this compound (IS) in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
From the analyte stock solution, prepare a series of working solutions for calibration standards and quality control (QC) samples through serial dilution.
-
Prepare a working solution of the this compound internal standard at a consistent concentration (e.g., 100 ng/mL) to be added to all samples.
-
Sample Preparation: Protein Precipitation
-
Objective: To remove proteins from the plasma sample, which can interfere with LC-MS analysis.[14][15][16][17][18]
-
Procedure:
-
Pipette 100 µL of the plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.
-
Add a specified volume (e.g., 10 µL) of the this compound internal standard working solution to each tube.
-
Add 300 µL of cold acetonitrile (B52724) (or other suitable protein precipitation agent) to each tube.
-
Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.[3]
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Objective: To chromatographically separate the analyte and internal standard from other matrix components and quantify them using mass spectrometry.
-
Chromatographic Conditions (Example):
-
Column: A C18 reverse-phase column is commonly used for small molecule analysis.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is a highly selective and sensitive technique for quantification. Specific precursor-to-product ion transitions for both the analyte and this compound would need to be determined and optimized.
-
Visualization of Key Processes
Experimental Workflow
Caption: General workflow for bioanalytical sample preparation and analysis.
Logic of Quantification with a Deuterated Internal Standard
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 14. diva-portal.org [diva-portal.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. tecan.com [tecan.com]
- 17. opentrons.com [opentrons.com]
- 18. biocompare.com [biocompare.com]
An In-depth Technical Guide to the Physical Constants of (Benzyloxy)benzene-d2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and spectroscopic properties of (Benzyloxy)benzene-d2. Due to the limited availability of direct experimental data for the deuterated species, this document compiles the established physical constants of its non-deuterated analogue, (benzyloxy)benzene, also known as diphenyl ether. Furthermore, it offers theoretically informed estimations of the physical properties of this compound, based on known isotopic effects. Detailed experimental protocols for the synthesis and characterization of deuterated aromatic ethers are also presented. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and other fields where deuterated compounds are of significant interest.
Introduction
(Benzyloxy)benzene, or diphenyl ether, is a stable aromatic ether with a wide range of applications, including as a heat transfer fluid and a fragrance ingredient[1][2][3]. The selective incorporation of deuterium (B1214612) in place of hydrogen atoms, creating this compound, can subtly yet significantly alter the molecule's physicochemical properties. These alterations, primarily stemming from the kinetic isotope effect, can have profound implications for reaction mechanisms, metabolic pathways, and the pharmacokinetic profiles of drug candidates. This guide aims to provide a centralized repository of data and methodologies relevant to this compound.
Physical Properties
Table 1: Physical Constants of (Benzyloxy)benzene
| Property | Value | References |
| Molecular Formula | C₁₂H₁₀O | [1][2][6][7] |
| Molar Mass | 170.21 g/mol | [2][6] |
| Appearance | Colorless solid or liquid | [2][8] |
| Odor | Geranium-like | [2][6] |
| Melting Point | 25 - 28 °C | [1][2][6][8] |
| Boiling Point | 257.93 - 259 °C | [1][2][6][7] |
| Density | 1.073 - 1.148 g/cm³ (at 20-25 °C) | [2][6][9] |
| Refractive Index (n²⁰/D) | 1.579 - 1.5809 | [6][9] |
| Vapor Pressure | <1 mmHg (at 20 °C) | [2][3] |
| Solubility | Insoluble in water; soluble in benzene, diethyl ether, and glacial acetic acid. | [2][10][11] |
Table 2: Estimated Physical Constants of this compound
| Property | Estimated Value | Rationale |
| Molecular Formula | C₁₂H₈D₂O | Substitution of two hydrogen atoms with deuterium. |
| Molar Mass | 172.22 g/mol | Increased mass due to two deuterium atoms. |
| Melting Point | 24 - 28 °C | Expected to be very similar to the non-deuterated form, with minor variations possible due to changes in crystal lattice packing. |
| Boiling Point | 256 - 258 °C | A slight decrease is expected, as deuterated compounds often have slightly lower boiling points than their protium (B1232500) counterparts[5]. |
| Density | ~1.08 g/cm³ | A slight increase is anticipated due to the higher mass of deuterium. |
Note: The values for this compound are estimations based on general principles of isotopic effects and should be confirmed by experimental measurement.
Synthesis Protocols
The synthesis of this compound can be achieved through modifications of established methods for preparing diphenyl ether, such as the Williamson ether synthesis or the Ullmann condensation[2]. A plausible route involves the use of a deuterated starting material.
Proposed Synthesis of this compound via Ullmann Condensation
This protocol describes the synthesis of this compound from phenol (B47542) and bromo-d2-benzene.
Materials:
-
Phenol
-
Bromo-d2-benzene
-
Potassium carbonate (anhydrous)
-
Copper powder (catalyst)
-
Pyridine (solvent)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenol, bromo-d2-benzene, and anhydrous potassium carbonate in pyridine.
-
Add a catalytic amount of copper powder to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 1 M hydrochloric acid and diethyl ether.
-
Separate the organic layer, and wash it successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Confirm the structure and deuterium incorporation of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Spectroscopic Data
The spectroscopic properties of (benzyloxy)benzene are well-characterized. Deuteration at specific positions will lead to predictable changes in the corresponding spectra.
Table 3: Spectroscopic Data of (Benzyloxy)benzene
| Spectrum | Key Features | References |
| ¹H NMR | Aromatic protons appear in the range of 6.9-7.4 ppm. | [12][13][14] |
| ¹³C NMR | Aromatic carbons show signals between 118 and 158 ppm. | [15] |
| IR | C-O-C stretching vibrations are observed around 1240 cm⁻¹. Aromatic C-H stretching is typically seen above 3000 cm⁻¹. | [16][17][18] |
| Mass (MS) | The molecular ion peak (M⁺) is observed at m/z 170. | [19][20][21] |
Expected Spectroscopic Changes in this compound
-
¹H NMR: The signals corresponding to the deuterated positions will be absent or significantly reduced in intensity.
-
¹³C NMR: The carbon atoms bonded to deuterium will exhibit a triplet multiplicity in the proton-decoupled spectrum due to C-D coupling. A slight upfield shift (isotope shift) for these carbons is also expected.
-
IR: The C-D stretching vibrations will appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations.
-
Mass Spectrometry: The molecular ion peak will be observed at m/z 172, reflecting the incorporation of two deuterium atoms.
Visualizations
Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis workflow for this compound.
Analytical Workflow
The following diagram outlines the analytical workflow for the characterization of the synthesized this compound.
Caption: Analytical workflow for structural confirmation.
Conclusion
This technical guide consolidates the available data for (benzyloxy)benzene and provides a predictive framework for the physical and spectroscopic properties of its deuterated analogue, this compound. The included synthesis and analytical protocols offer a practical starting point for researchers working with this and similar deuterated compounds. While the provided estimations are based on established scientific principles, experimental verification is crucial for any application. This document is intended to be a living resource, to be updated as more direct experimental data on this compound becomes available.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Diphenyl ether - Wikipedia [en.wikipedia.org]
- 3. Diphenyl ether CAS#: 101-84-8 [m.chemicalbook.com]
- 4. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Diphenyl ether [webbook.nist.gov]
- 8. Diphenyl Ether [sunwisechem.com]
- 9. diphenyl ether [chemister.ru]
- 10. 二苯醚 ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Diphenyl ether(101-84-8) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 1,2-Diphenoxyethane(104-66-5) 1H NMR spectrum [chemicalbook.com]
- 15. Page loading... [guidechem.com]
- 16. Diphenyl ether(101-84-8) IR Spectrum [m.chemicalbook.com]
- 17. Diphenyl ether [webbook.nist.gov]
- 18. Diphenyl ether [webbook.nist.gov]
- 19. Diphenyl ether(101-84-8) MS spectrum [chemicalbook.com]
- 20. Diphenyl ether [webbook.nist.gov]
- 21. ez.restek.com [ez.restek.com]
Understanding Deuterium Isotope Effects in Organic Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), in organic molecules gives rise to profound and predictable changes in their physicochemical properties. These changes, collectively known as deuterium isotope effects, have emerged as a powerful tool in the study of reaction mechanisms and as a strategic approach in drug design and development. This technical guide provides an in-depth exploration of the core principles of deuterium isotope effects, focusing on the kinetic isotope effect (KIE) and the thermodynamic (or equilibrium) isotope effect (TIE/EIE). It offers a comprehensive overview of the theoretical underpinnings, detailed experimental methodologies for their measurement, and a summary of their applications, particularly in the context of altering drug metabolism and pharmacokinetics. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage deuterium isotope effects in their work.
Introduction to Deuterium Isotope Effects
Deuterium (²H or D), an isotope of hydrogen with a neutron in its nucleus in addition to a proton, has nearly double the mass of protium (B1232500) (¹H). This mass difference is the origin of the deuterium isotope effect. While chemically similar to hydrogen, the increased mass of deuterium leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, the C-D bond has a lower zero-point energy and is stronger, requiring more energy to be broken.[1][2] This fundamental difference in bond strength and vibrational energy manifests as two primary types of isotope effects: the kinetic isotope effect and the thermodynamic isotope effect.
The Kinetic Isotope Effect (KIE)
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] The deuterium KIE is expressed as the ratio of the rate constant for the reaction with the hydrogen-containing substrate (kH) to the rate constant for the reaction with the deuterium-containing substrate (kD).
kH/kD
A kH/kD value greater than 1 indicates a "normal" KIE, where the reaction is slower for the deuterated compound. This is the more common scenario and is a direct consequence of the greater energy required to break the stronger C-D bond. Conversely, a kH/kD value less than 1 is termed an "inverse" KIE, signifying that the deuterated compound reacts faster.
Primary Kinetic Isotope Effect (PKIE)
A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[2] The magnitude of the primary deuterium KIE is typically in the range of 2 to 8, although values as high as 10 have been observed.[2][3] A significant primary KIE is strong evidence that the C-H bond is indeed being cleaved in the rate-limiting step. For example, in E2 elimination reactions, the breaking of the carbon-hydrogen bond is often the rate-limiting step, and these reactions typically exhibit a large primary KIE.[4]
Secondary Kinetic Isotope Effect (SKIE)
A secondary KIE arises when the isotopic substitution is at a position that is not directly involved in bond-breaking or bond-forming in the rate-determining step.[4] SKIEs are generally much smaller than PKIEs, with typical kH/kD values ranging from 0.7 to 1.5.[1] They are further classified based on the position of the isotope relative to the reaction center:
-
α-SKIE: Isotopic substitution is on the atom undergoing a change in hybridization. For example, in SN1 reactions, the change from sp³ to sp² hybridization at the reaction center often leads to a normal α-SKIE (kH/kD > 1).
-
β-SKIE: Isotopic substitution is on an atom adjacent to the reaction center. These effects are often attributed to hyperconjugation.
The Thermodynamic (Equilibrium) Isotope Effect (TIE/EIE)
The thermodynamic or equilibrium isotope effect refers to the change in the equilibrium constant of a reaction upon isotopic substitution. It arises from the differences in the zero-point energies of the reactants and products. Deuterium tends to enrich in the molecule where it is in a more stable, lower-energy state, which is typically the state with the stronger bond.[4][5]
The EIE is expressed as the ratio of the equilibrium constant for the reaction with the light isotope (KH) to that with the heavy isotope (KD).
KH/KD
An EIE can be normal (KH/KD > 1), inverse (KH/KD < 1), or equal to 1. For instance, the acid dissociation constant (Ka) of a carboxylic acid is smaller in D₂O than in H₂O, indicating an inverse EIE.[5]
Quantitative Data on Deuterium Isotope Effects
The magnitude of the deuterium isotope effect provides valuable insight into reaction mechanisms. The following tables summarize representative quantitative data for both kinetic and thermodynamic isotope effects.
Table 1: Kinetic Isotope Effects (KIE) for Various Organic Reactions
| Reaction Type | Substrate | Catalyst/Conditions | kH/kD | Reference(s) |
| E2 Elimination | 2-Phenylethyl bromide | Ethoxide in ethanol | 7.1 | [4] |
| Aromatic Substitution | Bromination of Benzene | FeBr₃ | 1.0 | [2] |
| Aldehyde Oxidation | Benzaldehyde | Chromic Acid | 6.4 | [4] |
| Enzymatic Oxidation | N-demethylation of Morphine | Cytochrome P450 | 1.9-2.7 | [6] |
| Enzymatic Oxidation | Toluene Hydroxylation | Cytochrome P450 | up to 11 | [7] |
| Hydride Transfer | Reduction of Acetophenone | NaBH₄ | 1.1 | [1] |
Table 2: Thermodynamic (Equilibrium) Isotope Effects (EIE) for Selected Equilibria
| Equilibrium | System | KH/KD | Reference(s) |
| Acid Dissociation | Acetic Acid in Water/D₂O | 3.2 | [5] |
| Keto-Enol Tautomerism | Acetone | 0.16 | [4] |
| Oxidative Addition | H₂/D₂ to a Tungsten complex | 0.63 | [5] |
| Hydrate Formation | Acetaldehyde in Water/D₂O | 1.1 | [4] |
Experimental Protocols for Measuring Isotope Effects
The accurate determination of deuterium isotope effects relies on precise kinetic and equilibrium measurements. The two most common analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Measurement of Kinetic Isotope Effects
This method involves running two separate reactions, one with the deuterated substrate and one with the non-deuterated substrate, under identical conditions. The rate of each reaction is determined by monitoring the disappearance of the reactant or the appearance of the product over time using techniques like NMR, UV-Vis spectroscopy, or chromatography. The KIE is then calculated as the ratio of the two rate constants.
In this method, a mixture of the deuterated and non-deuterated substrates is subjected to the reaction in the same vessel. The reaction is allowed to proceed to a certain percentage of completion, and then the isotopic composition of either the remaining starting material or the product is analyzed. This method is often more accurate as it eliminates potential errors arising from slight variations in reaction conditions between two separate experiments.
Experimental Protocol: KIE Measurement by NMR Spectroscopy
-
Sample Preparation: Prepare a solution containing a known ratio of the deuterated and non-deuterated starting material.
-
Reaction Initiation: Initiate the reaction by adding the catalyst or reagent.
-
NMR Data Acquisition: Acquire a series of ¹H or ¹³C NMR spectra at different time points throughout the reaction. For complex spectra, 2D techniques like HSQC can be employed for better resolution.[8]
-
Data Analysis: Integrate the signals corresponding to the deuterated and non-deuterated species in both the starting material and the product.
-
KIE Calculation: The KIE can be calculated from the change in the isotopic ratio of the starting material or the product as a function of reaction conversion.
Experimental Protocol: KIE Measurement by Mass Spectrometry
-
Reaction Setup: A competitive reaction is set up with a mixture of deuterated and non-deuterated substrates.
-
Quenching the Reaction: The reaction is stopped at various time points.
-
Sample Preparation for MS: The product of interest is isolated and purified.
-
Mass Spectrometric Analysis: The isotopic ratio of the product is determined using a mass spectrometer. Isotope Ratio Mass Spectrometry (IRMS) provides very high precision.
-
KIE Calculation: The KIE is calculated from the isotopic ratios of the product at different levels of conversion.
Measurement of Equilibrium Isotope Effects
EIEs are determined by measuring the equilibrium concentrations of the deuterated and non-deuterated species in a reversible reaction.
Experimental Protocol: EIE Measurement by NMR Spectroscopy
-
Sample Preparation: Prepare a sample containing the reactants and allow the system to reach equilibrium.
-
NMR Data Acquisition: Acquire a high-resolution NMR spectrum (e.g., ¹H or ¹³C) of the equilibrium mixture. Low-temperature NMR can be used to slow down exchange processes and obtain separate signals for different species.
-
Data Analysis: Integrate the signals corresponding to the deuterated and non-deuterated reactants and products.
-
EIE Calculation: The equilibrium constants for the deuterated and non-deuterated systems are calculated from the integrated signal intensities, and their ratio gives the EIE.
Applications in Drug Development
The deuterium isotope effect is a valuable tool in medicinal chemistry and drug development. By selectively replacing hydrogen with deuterium at metabolically labile positions in a drug molecule, it is possible to slow down its rate of metabolism.[9] This can lead to several beneficial outcomes:
-
Improved Pharmacokinetic Profile: A slower rate of metabolism can lead to a longer drug half-life, reduced dosing frequency, and improved patient compliance.[10]
-
Reduced Formation of Toxic Metabolites: In some cases, drug toxicity is associated with the formation of reactive metabolites. Deuteration can redirect metabolism away from these toxic pathways.
-
Increased Drug Exposure: By reducing first-pass metabolism, deuteration can increase the oral bioavailability of a drug.
A prime example of a successful deuterated drug is Austedo® (deutetrabenazine) , which is used to treat chorea associated with Huntington's disease. Deutetrabenazine is a deuterated version of tetrabenazine. The deuterium substitution at the methoxy (B1213986) groups slows down its metabolism by cytochrome P450 2D6 (CYP2D6), leading to a longer half-life and reduced peak plasma concentrations, which in turn results in a more favorable side-effect profile compared to the non-deuterated parent drug.[11]
Visualizations
Logical Relationships and Workflows
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jmest.org [jmest.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. columbia.edu [columbia.edu]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bioscientia.de [bioscientia.de]
Natural abundance of deuterium and its significance.
An In-depth Technical Guide to the Natural Abundance and Significance of Deuterium (B1214612)
Introduction to Deuterium
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[] Its nucleus, known as a deuteron, contains one proton and one neutron, giving it approximately twice the mass of the most common hydrogen isotope, protium (B1232500) (¹H), which has only a single proton.[2][3] Discovered in 1931 by American chemist Harold Urey, a finding that earned him the Nobel Prize in 1934, deuterium is a fundamental component of the natural world.[2] While chemically similar to protium, its increased mass leads to significant differences in the physical and biochemical properties of the bonds it forms. These differences, particularly the kinetic isotope effect, are of profound significance in various scientific fields, most notably in drug development, metabolic research, and analytical chemistry. This guide provides a detailed overview of deuterium's natural abundance, the scientific principles underlying its significance, and the experimental methodologies used to study it.
Natural Abundance of Deuterium
Deuterium is found in trace amounts wherever hydrogen exists.[2] Its primordial abundance is believed to have been established during Big Bang nucleosynthesis.[2][4] On Earth, deuterium is predominantly found as semi-heavy water (HDO) within all natural water sources.[2] The standard reference for deuterium abundance is Vienna Standard Mean Ocean Water (VSMOW), which defines the baseline for isotopic measurements. The concentration of deuterium varies slightly based on geographical location and altitude, as lighter protium-containing water (¹H₂O) evaporates more readily than heavier deuterium-containing water (HDO).[5][6]
Table 1: Natural Abundance of Deuterium in Various Environments
| Environment | Abundance (ppm, parts per million) | Ratio (D atoms per H atoms) | Percentage of Hydrogen Atoms | Reference |
| Vienna Standard Mean Ocean Water (VSMOW) | 155.76 ± 0.1 | ~1 in 6420 | ~0.0156% | [2][7] |
| Earth's Oceans (General) | ~156.25 | ~1 in 6400 | ~0.0156% | [7][8] |
| Temperate Climate Water | ~150 | - | - | [7] |
| Equatorial Water | ~155 | - | - | [7] |
| Northern Canada Water | ~135 | - | - | [7] |
| Adult Human Body | 120 - 140 | - | - | [7] |
| Jupiter's Atmosphere | 26 | ~1 in 38,460 | ~0.0026% | [2] |
| Interstellar Medium (near Sun) | 15 | ~1 in 66,667 | ~0.0015% | [2] |
| Primordial (Post-Big Bang) | ~26 | ~1 in 38,460 | ~0.0026% | [2] |
The Significance of Deuterium in Scientific Research
The primary source of deuterium's utility in research stems from the Kinetic Isotope Effect (KIE) .
The Kinetic Isotope Effect (KIE)
The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[9] Due to deuterium's greater mass compared to protium, a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy and is therefore stronger and more stable than a corresponding carbon-hydrogen (C-H) bond.[10][11] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-limiting step.[11][12] The rate of a reaction involving a C-H bond can be 6 to 10 times faster than the same reaction with a C-D bond.[9][13] This effect is the cornerstone of deuterium's application in drug development.
Caption: Figure 1: The C-D bond has a lower zero-point energy than C-H, resulting in a higher activation energy (ΔG‡) for bond cleavage.
Applications in Drug Development
The KIE is a powerful tool in medicinal chemistry for enhancing the pharmacokinetic profiles of drugs.[14] Many drug candidates fail due to rapid metabolic breakdown, often catalyzed by cytochrome P450 (CYP) enzymes, which involves the cleavage of C-H bonds.[15] By selectively replacing hydrogen with deuterium at these metabolically vulnerable sites—a process known as deuteration—the rate of metabolism can be significantly reduced.[16][17]
This modification can lead to several therapeutic advantages:
-
Increased Drug Half-Life : Slower metabolism extends the drug's presence in the body.[14]
-
Reduced Dosing Frequency : A longer half-life can permit less frequent administration, improving patient compliance.[14]
-
Improved Safety Profile : Deuteration can decrease the formation of toxic metabolites.[13]
-
Metabolic Shunting : Blocking one metabolic pathway can redirect the drug's breakdown to a more favorable route, potentially increasing the formation of active metabolites.[13]
This strategy led to the 2017 FDA approval of the first deuterated drug, deutetrabenazine, and subsequently deucravacitinib (B606291) in 2022, marking a shift towards applying deuteration in novel drug discovery.[16][17]
Caption: Figure 2: Deuteration slows metabolism at a target site, potentially reducing toxic metabolites and shunting the drug to alternative pathways.
Deuterium-Reinforced Lipids
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) in cell membranes, which can lead to cell damage and is implicated in various diseases.[18] The process is initiated by the abstraction of a hydrogen atom from a bis-allylic position on the PUFA.[19]
"Reinforced lipids" are PUFAs where these vulnerable hydrogen atoms are replaced with deuterium.[20] This substitution strengthens the bis-allylic bond, leveraging the KIE to significantly slow down the initial rate-limiting step of lipid peroxidation.[19][21] This novel, non-antioxidant-based mechanism can protect membranes from oxidative damage and is being investigated as a therapeutic strategy for neurodegenerative diseases and other conditions linked to oxidative stress.[18][21]
Caption: Figure 3: Deuterium at the bis-allylic position of a PUFA slows the initiation step of peroxidation, blocking the damaging chain reaction.
Metabolic Studies and Imaging
Deuterium's low natural abundance (0.0156%) and non-radioactive nature make it an excellent tracer for metabolic studies.[2][22] In a technique known as Deuterium Metabolic Imaging (DMI), a substrate enriched with deuterium (e.g., [6,6-²H₂]-glucose) is administered, and its metabolic fate is tracked non-invasively using Magnetic Resonance Spectroscopy (MRS) and Imaging (MRI).[23][24] Because the body has a very low natural deuterium background signal, the signals from the deuterated substrate and its downstream metabolites can be clearly detected and quantified.[22][25] DMI provides a powerful tool to map metabolic pathways in 3D, offering insights into the biochemistry of healthy and diseased tissues, particularly in oncology and neurology.[24][26]
Experimental Protocols for Deuterium Analysis
Accurate quantification of deuterium is essential for its application in research. The primary techniques are Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isotope Ratio Mass Spectrometry (IRMS)
IRMS is the gold standard for high-precision measurement of natural deuterium abundance. It measures the ratio of deuterium to protium (D/H) in a sample relative to a standard like VSMOW.
Generalized Protocol for D/H Ratio Analysis in Water:
-
Sample Preparation : Water samples are carefully prepared to avoid isotopic fractionation. For biological tissues, samples are typically lyophilized (freeze-dried) to remove bulk water before analysis of the tissue components.[27]
-
Conversion to H₂ Gas : The water (H₂O and HDO) in the sample is quantitatively converted to hydrogen gas (H₂ and HD). This is often achieved by passing the water vapor over hot chromium or other reducing agents at high temperatures (~850 °C).
-
Introduction to Mass Spectrometer : The resulting hydrogen gas is introduced into the ion source of the mass spectrometer.
-
Ionization and Acceleration : The gas molecules are ionized, and the resulting ions (H₂⁺ at mass 2 and HD⁺ at mass 3) are accelerated through an electric field.
-
Mass Separation : A magnetic field deflects the ions based on their mass-to-charge ratio. Lighter ions (mass 2) are deflected more than heavier ions (mass 3).
-
Detection : Sensitive detectors (Faraday cups) simultaneously measure the ion currents for mass 2 and mass 3.
-
Ratio Calculation : The instrument calculates the ratio of the mass 3 to mass 2 signals, which corresponds to the D/H ratio. This ratio is compared against calibrated standards to provide a final, precise value.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique used to determine the location and extent of deuterium labeling within a molecule.[28][29] It can also be used for quantitative abundance measurements.[30][31]
Generalized Protocol for Determining Deuterium Labeling:
-
Sample Preparation : The deuterated compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O) to avoid strong solvent signals in ¹H NMR.[32] An internal standard may be added for quantification.
-
¹H NMR Spectroscopy : A proton NMR spectrum is acquired. In a deuterated compound, the signal corresponding to the proton that has been replaced by deuterium will be absent or significantly reduced in intensity.[28] This provides qualitative confirmation of deuteration.
-
²H NMR Spectroscopy : A deuterium NMR spectrum is then acquired.[33] Deuterium is an NMR-active nucleus (spin = 1). A strong peak will appear at a chemical shift similar to that of the proton it replaced, confirming the site of deuteration.[28] The low natural abundance of ²H means that unenriched samples give a very weak signal.[28]
-
Quantitative Analysis : For determining isotopic abundance, the integral of the deuterium signal in the ²H NMR spectrum can be compared to the integral of a known, non-deuterated site in the ¹H NMR spectrum, or to an internal standard.[30] This combined ¹H/²H NMR approach can provide accurate quantification of the percentage of deuterium incorporation at specific molecular sites.[30][31]
Deuterium Metabolic Imaging (DMI) Workflow
DMI is a specialized in-vivo technique that visualizes metabolism.
Caption: Figure 4: The DMI workflow involves administering a deuterated tracer, allowing for metabolism, and then using specialized MRI/MRS to map metabolic products.
Conclusion
Deuterium, though a minor isotope of hydrogen, possesses unique properties that grant it major significance across the sciences. Its natural abundance provides a baseline for isotopic studies, while its mass-driven kinetic isotope effect offers a powerful tool for manipulating chemical and biochemical reactions. For researchers in drug development, the ability to strategically deuterate molecules to improve their metabolic stability represents a valuable strategy for creating safer and more effective medicines. Furthermore, its role as a stable isotopic tracer continues to open new frontiers in the non-invasive study of metabolism in living systems. The continued refinement of analytical techniques like IRMS, NMR, and DMI will undoubtedly expand the application of deuterium, reinforcing its status as a small but mighty tool in the scientific arsenal.
References
- 2. Deuterium - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Deuterium Science Summary Presentation Page [archive.stsci.edu]
- 5. quora.com [quora.com]
- 6. iaea.org [iaea.org]
- 7. qlarivia.com [qlarivia.com]
- 8. thoughtco.com [thoughtco.com]
- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. fiveable.me [fiveable.me]
- 13. gabarx.com [gabarx.com]
- 14. neulandlabs.com [neulandlabs.com]
- 15. tandfonline.com [tandfonline.com]
- 16. research.uniupo.it [research.uniupo.it]
- 17. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]
- 19. Small Amounts of Isotope-reinforced Polyunsaturated Fatty Acids Suppress Lipid Autoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reinforced lipids - Wikipedia [en.wikipedia.org]
- 21. biojiva.com [biojiva.com]
- 22. mdpi.com [mdpi.com]
- 23. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What is Deuterium Metabolic Imaging (DMI)? | Deuterium Metabolic Imaging [medicine.yale.edu]
- 25. medrxiv.org [medrxiv.org]
- 26. Old Discovery Leading to New Era: Metabolic Imaging of Cancer with Deuterium MRI [mdpi.com]
- 27. Deuteronation and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 29. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 30. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 32. studymind.co.uk [studymind.co.uk]
- 33. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical science, particularly within drug development and life sciences research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and detailed methodologies of using stable isotope-labeled internal standards (SIL-IS). The integration of SIL-IS into analytical workflows, especially when coupled with mass spectrometry, has revolutionized the field by providing a robust framework for achieving high-quality quantitative data. This document serves as an in-depth resource, offering structured data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the effective implementation of this powerful technique.
Core Principles of Stable Isotope-Labeled Internal Standards
The primary role of an internal standard in quantitative analysis is to correct for the variability inherent in the analytical process.[1] This includes variations arising from sample preparation, such as extraction inefficiencies and analyte degradation, as well as instrumental fluctuations, like injection volume inconsistencies and detector response drift.[1] A SIL-IS is a form of an analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[1][2]
The key principle behind the use of a SIL-IS is that it is chemically identical to the analyte, and therefore, it is assumed to behave in the same manner during sample preparation and analysis.[1][3] Because it has a different mass, it can be distinguished from the analyte by a mass spectrometer.[1][3] By adding a known amount of the SIL-IS to the sample at the earliest stage of the workflow, the ratio of the analyte's signal to the SIL-IS's signal can be used for quantification. This ratiometric measurement effectively cancels out most sources of analytical variability, leading to significantly improved accuracy and precision.[2][4]
The use of SIL-IS is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, which is considered a definitive method in analytical chemistry due to its high accuracy and ability to minimize errors from sample loss.[5][6]
Advantages of Stable Isotope-Labeled Internal Standards
The adoption of SIL-IS over other types of internal standards, such as structural analogs, offers numerous advantages, making them the "gold standard" in quantitative mass spectrometry.[7][8]
-
Compensation for Matrix Effects: Biological matrices are complex and can suppress or enhance the ionization of an analyte in the mass spectrometer's source, a phenomenon known as the matrix effect.[9] Since a SIL-IS is chemically identical to the analyte, it experiences the same matrix effects, allowing for effective normalization.[4][9]
-
Correction for Extraction Recovery: During sample preparation, the efficiency of extracting the analyte from the matrix can vary between samples.[10] A SIL-IS, added at the beginning of the process, will have the same extraction recovery as the analyte, thus correcting for any losses.[11]
-
Improved Precision and Accuracy: By mitigating variability from multiple sources, the use of SIL-IS leads to significantly better precision (lower coefficient of variation) and higher accuracy in quantitative results.[3][4]
-
Increased Robustness of Analytical Methods: Methods employing SIL-IS are generally more robust and less susceptible to minor variations in experimental conditions.[12]
Data Presentation: Performance Comparison
The superiority of SIL-IS over structural analog internal standards is evident in the improved performance of analytical methods. The following tables summarize quantitative data from a study comparing the quantification of the immunosuppressant drug everolimus (B549166) using a stable isotope-labeled internal standard (everolimus-d4) versus a structural analog internal standard (32-desmethoxyrapamycin).
Table 1: Method Validation Parameters for Everolimus Quantification
| Parameter | Stable Isotope-Labeled IS (everolimus-d4) | Structural Analog IS (32-desmethoxyrapamycin) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Linearity (Correlation Coefficient, r) | > 0.98 | > 0.98 |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (%CV) | 4.3% - 7.2% | 4.3% - 7.2% |
Data adapted from a comparative study on everolimus quantification.[3][13]
Table 2: Comparison with an Independent LC-MS/MS Method
| Parameter | Stable Isotope-Labeled IS (everolimus-d4) | Structural Analog IS (32-desmethoxyrapamycin) |
| Slope of the Regression Line | 0.95 | 0.83 |
Data adapted from a comparative study on everolimus quantification.[3][13]
While both internal standards demonstrated acceptable performance in this particular study, the slope of the regression line being closer to 1.0 for the SIL-IS indicates a better agreement with the independent reference method, highlighting its superior accuracy.[3][13]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of stable isotope-labeled internal standards. Below are two detailed protocols for common applications.
Protocol 1: Therapeutic Drug Monitoring (TDM) of Everolimus in Whole Blood by LC-MS/MS
This protocol outlines the steps for the quantitative analysis of the immunosuppressant drug everolimus in whole blood, a common practice in therapeutic drug monitoring.
1. Materials and Reagents:
-
Everolimus reference standard
-
Everolimus-d4 (B563853) (stable isotope-labeled internal standard)
-
LC-MS/MS grade methanol (B129727), acetonitrile (B52724), water, and formic acid
-
Drug-free whole blood for calibration standards and quality controls
-
Zinc sulfate (B86663) solution (0.5 M)
2. Preparation of Solutions:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of everolimus and everolimus-d4 in methanol.
-
Working Solutions: Prepare a series of everolimus working solutions by diluting the stock solution with methanol to create calibration standards. Prepare a working solution of everolimus-d4 at a fixed concentration (e.g., 100 ng/mL) in methanol.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the everolimus working solutions into drug-free whole blood to create a calibration curve (e.g., 1-50 ng/mL) and QCs at low, medium, and high concentrations.
3. Sample Preparation:
-
To 100 µL of whole blood sample (calibrator, QC, or unknown), add 25 µL of the everolimus-d4 working solution.
-
Vortex briefly to mix.
-
Add 200 µL of a protein precipitation solution (e.g., methanol containing 0.1 M zinc sulfate).[6]
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry (MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for both everolimus and everolimus-d4.
5. Data Analysis:
-
Integrate the peak areas of the analyte (everolimus) and the SIL-IS (everolimus-d4) for each sample.
-
Calculate the peak area ratio (everolimus peak area / everolimus-d4 peak area).
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.
-
Determine the concentration of everolimus in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics
SILAC is a powerful technique for the quantitative analysis of proteins and their post-translational modifications. It relies on the metabolic incorporation of stable isotope-labeled amino acids into proteins.
1. SILAC Labeling:
-
Culture two populations of cells in parallel.
-
Grow one population in "light" medium containing normal amino acids (e.g., ¹²C₆-arginine and ¹²C₆,¹⁴N₂-lysine).
-
Grow the second population in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).
-
Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids.
2. Cell Lysis and Protein Extraction:
-
After treating the cell populations with the desired experimental conditions, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
3. Protein Digestion:
-
Perform in-solution or in-gel digestion of the combined protein mixture using an enzyme such as trypsin. Trypsin cleaves proteins C-terminal to arginine and lysine (B10760008) residues, ensuring that every resulting peptide (except the C-terminal peptide of the protein) will contain at least one labeled amino acid.
4. Peptide Fractionation and Desalting:
-
Fractionate the resulting peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
-
Desalt the peptide fractions using C18 StageTips or a similar method to remove salts and other contaminants that can interfere with mass spectrometry analysis.
5. LC-MS/MS Analysis:
-
Analyze the peptide fractions by nano-LC-MS/MS. The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the stable isotope labeling.
6. Data Analysis:
-
Use specialized proteomics software to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms of each peptide.
-
The ratio of the peak intensities of the "heavy" to "light" peptide pairs reflects the relative abundance of the protein in the two cell populations.
Mandatory Visualization
Diagrams are essential for visualizing complex workflows and relationships. The following diagrams were created using the Graphviz DOT language to illustrate key concepts.
Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. pure.eur.nl [pure.eur.nl]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: (Benzyloxy)benzene-d2 as an Internal Standard in the LC-MS/MS Quantification of Diphenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl ether is an organic compound with applications in various industries, including as a heat transfer agent and a fragrance ingredient. Its detection and quantification in environmental and biological matrices are crucial for monitoring environmental contamination and assessing potential exposure. This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of diphenyl ether, utilizing (Benzyloxy)benzene-d2 as a stable isotope-labeled internal standard (SIL-IS).
The use of a SIL-IS is the gold standard in quantitative mass spectrometry.[1] this compound is an ideal internal standard for diphenyl ether analysis as it shares near-identical physicochemical properties, ensuring it behaves similarly throughout sample preparation, chromatography, and ionization.[2][3] This co-elution behavior effectively compensates for matrix effects, variations in extraction recovery, and instrument response, leading to highly accurate and precise quantification.[4][5]
Principle of the Method
A known amount of this compound is added to all samples, calibration standards, and quality controls at the initial stage of sample preparation. Following extraction and chromatographic separation, the analyte (diphenyl ether) and the internal standard (this compound) are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of diphenyl ether in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.
Experimental Protocols
Materials and Reagents
-
Diphenyl Ether (analytical standard)
-
This compound (isotopic purity ≥98%)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Solid Phase Extraction (SPE) Cartridges (C18, 100 mg, 1 mL)
-
Human Plasma (K2-EDTA)
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of diphenyl ether and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Analyte Working Solutions (for calibration curve): Prepare a series of working standards by serial dilution of the analyte stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.
Sample Preparation
Protocol 1: Analysis in Environmental Water Samples
-
Sample Spiking: To a 10 mL water sample, add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of LC-MS grade water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove potential interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 50% acetonitrile in water with 0.1% formic acid).
Protocol 2: Analysis in Human Plasma
-
Sample Spiking: To a 100 µL aliquot of human plasma, add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
A reversed-phase LC method coupled with a triple quadrupole mass spectrometer is recommended for optimal separation and detection.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 2.0 | 95 |
| 3.0 | 95 |
| 3.1 | 40 |
| 5.0 | 40 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Diphenyl Ether | 171.1 | 94.1 | 100 | 25 |
| This compound | 173.1 | 96.1 | 100 | 25 |
Data Presentation
The following table summarizes hypothetical validation data for the quantification of diphenyl ether in human plasma using this compound as an internal standard.
Table 5: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| Accuracy (% bias) | Within ±15% (at LLOQ, LQC, MQC, HQC) |
| Precision (% RSD) | < 15% (at LLOQ, LQC, MQC, HQC) |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal (compensated by IS) |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of diphenyl ether using this compound as an internal standard.
Caption: Logical relationship of using an internal standard for analyte quantification.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the sensitive and accurate quantification of diphenyl ether in both environmental and biological matrices. The use of this compound as a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data reliability. The described protocols and methods are suitable for implementation in research, clinical, and drug development laboratories for the routine analysis of diphenyl ether.
References
- 1. benchchem.com [benchchem.com]
- 2. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Note & Protocol: Quantitative Analysis of (Benzyloxy)benzene-d2
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Benzyloxy)benzene-d2, a deuterated analog of diphenyl ether, serves as a valuable internal standard for the quantitative analysis of its non-deuterated counterpart and related aromatic ethers. The incorporation of deuterium (B1214612) atoms provides a distinct mass difference, allowing for precise and accurate quantification using mass spectrometry-based methods, a technique often referred to as isotope dilution mass spectrometry.[1] This approach is considered a gold standard in quantitative analysis as it effectively corrects for variations in sample preparation, matrix effects, and instrument response.[1] This document provides a detailed protocol for the quantitative analysis of (Benzyloxy)benzene using this compound as an internal standard, primarily focusing on gas chromatography-mass spectrometry (GC-MS).
Core Principles
The quantitative analysis of (Benzyloxy)benzene relies on the principle of isotope dilution. A known amount of the deuterated internal standard, this compound, is added to the sample containing the analyte of interest, (Benzyloxy)benzene. The deuterated standard is chemically identical to the analyte and therefore exhibits similar behavior during extraction, derivatization, and chromatographic separation.[1] By measuring the ratio of the response of the analyte to the internal standard using a mass spectrometer, the concentration of the analyte in the original sample can be accurately determined.
Gas chromatography is an effective method for separating deuterated and non-deuterated compounds.[2] The separation is often influenced by the "inverse isotope effect," where the heavier deuterated compound may elute slightly earlier than its non-deuterated counterpart on nonpolar stationary phases.[2][3]
Experimental Protocols
Reagents and Materials
-
(Benzyloxy)benzene (analytical standard)
-
This compound (internal standard)
-
Hexane (B92381) (or other suitable organic solvent, HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Deionized water
-
Sample matrix (e.g., plasma, tissue homogenate, environmental sample)
-
Solid Phase Extraction (SPE) cartridges (if necessary for sample cleanup)
-
Autosampler vials with inserts
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Instrumentation
-
Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5ms, DB-5ms)
-
Mass Spectrometer (MS) with Electron Ionization (EI) source
-
Data acquisition and processing software
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of (Benzyloxy)benzene and dissolve it in 10 mL of hexane to prepare a 1 mg/mL primary stock solution.
-
Similarly, prepare a 1 mg/mL primary stock solution of this compound in hexane.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of (Benzyloxy)benzene by serial dilution of the primary stock solution with hexane to create calibration standards at desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with hexane to prepare a working solution with a concentration of 100 ng/mL.
-
Sample Preparation
The following is a general protocol for a biological matrix (e.g., plasma). The procedure may need to be optimized for different sample types.
-
Spiking with Internal Standard:
-
To 100 µL of the sample (e.g., plasma, calibration standard, or quality control sample) in a microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard working solution (this compound).
-
-
Liquid-Liquid Extraction (LLE):
-
Add 500 µL of hexane to the sample tube.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (hexane) to a clean autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane.
-
Note: For more complex matrices, a Solid Phase Extraction (SPE) cleanup step may be necessary to remove interfering compounds.[4]
GC-MS Analysis
-
GC Conditions (Example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent)
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
(Benzyloxy)benzene (Analyte): Monitor characteristic ions (e.g., m/z 170, 91, 77). The molecular ion is expected at m/z 170. The fragment at m/z 91 corresponds to the benzyl (B1604629) cation, and m/z 77 to the phenyl cation.
-
This compound (Internal Standard): Monitor characteristic ions (e.g., m/z 172, 93, 79). The molecular ion is expected at m/z 172. The fragment at m/z 93 corresponds to the deuterated benzyl cation.
-
-
Data Analysis and Quantification
-
Calibration Curve:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.
-
-
Quantification of Unknown Samples:
-
Determine the peak area ratio of the analyte to the internal standard in the unknown samples.
-
Calculate the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.
-
Data Presentation
Table 1: GC-MS Parameters for Quantitative Analysis
| Parameter | Value |
| GC System | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | 80°C (1 min), then 15°C/min to 280°C (5 min) |
| Carrier Gas | Helium (1 mL/min) |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Source Temperature | 230 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | |
| (Benzyloxy)benzene | 170, 91, 77 |
| This compound | 172, 93, 79 |
Table 2: Example Calibration Data
| Standard Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 150,123 | 0.101 |
| 5 | 76,170 | 151,500 | 0.503 |
| 10 | 153,000 | 152,300 | 1.005 |
| 50 | 759,800 | 151,900 | 5.002 |
| 100 | 1,520,000 | 152,100 | 9.993 |
| 500 | 7,605,000 | 152,000 | 50.033 |
| 1000 | 15,180,000 | 151,900 | 99.934 |
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of (Benzyloxy)benzene.
Caption: Proposed EI fragmentation of (Benzyloxy)benzene and its deuterated analog.
References
(Benzyloxy)benzene-d2: Application Notes and Protocols for Kinetic Isotope Effect Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Benzyloxy)benzene, also known as dibenzyl ether, and its deuterated isotopologues serve as valuable probe substrates in the investigation of reaction mechanisms, particularly in the context of drug metabolism. The substitution of hydrogen with deuterium (B1214612) at the benzylic position, creating (Benzyloxy)benzene-d2, allows for the precise determination of kinetic isotope effects (KIEs). These studies are critical for elucidating the rate-determining steps of enzymatic reactions, such as those catalyzed by cytochrome P450 (CYP450) enzymes, and for understanding the metabolic pathways of xenobiotics.
The primary kinetic isotope effect arises when a C-H bond is cleaved in the rate-determining step of a reaction. Replacing hydrogen with the heavier deuterium isotope results in a stronger C-D bond with a lower vibrational frequency. Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate. The magnitude of the KIE, expressed as the ratio of the reaction rate for the light isotope to the heavy isotope (kH/kD), provides invaluable insight into the transition state of the C-H bond cleavage.
In drug development, strategically replacing hydrogen with deuterium at metabolically vulnerable positions can intentionally slow down a drug's metabolism. This application of the KIE can lead to an improved pharmacokinetic profile, including increased half-life and reduced formation of potentially toxic metabolites.[1]
Applications in Kinetic Isotope Effect Studies
The primary application of this compound is in determining the primary kinetic isotope effect for reactions involving the cleavage of the benzylic C-H bond. This is particularly relevant for:
-
Elucidating Enzymatic Reaction Mechanisms: Specifically for cytochrome P450-catalyzed O-debenzylation, a significant KIE (typically > 2) indicates that the cleavage of the benzylic C-H bond is the rate-determining step in the reaction pathway.
-
Investigating Metabolic Pathways: By identifying the sites of metabolic activity, KIE studies can help predict the metabolic fate of drug candidates containing benzylic ether moieties.
-
Guiding Drug Design: Understanding the KIE can inform the strategic deuteration of drug candidates to enhance their metabolic stability and improve their overall pharmacokinetic and safety profiles.
Data Presentation: Kinetic Isotope Effects in Analogous Reactions
Table 1: Observed Kinetic Isotope Effects (kH/kD) for Cytochrome P450-Catalyzed Reactions
| Substrate | Enzyme | Reaction Type | Observed KIE (kH/kD) | Reference |
| 7-Ethoxycoumarin (B196162) | Rat Liver Microsomes (Phenobarbital induced) | O-Deethylation | 3.79 | [2] |
| 7-Ethoxycoumarin | Rat Liver Microsomes (3-Methylcholanthrene induced) | O-Deethylation | 1.90 | [2] |
| 7-Ethoxycoumarin | Human Liver Microsomes | O-Deethylation | 7.3 - 8.1 | [3] |
| 1-Benzyl-4-cyano-4-phenylpiperidine | Microsomal Oxygenases | N-Debenzylation | 1.46 | [4] |
| Toluene | Benzylsuccinate Synthase | Addition to Fumarate | 2.9 ± 0.1 (on Vmax/Km) | [5] |
Table 2: Intrinsic Kinetic Isotope Effects for Cytochrome P450-Catalyzed O-Dealkylation
| Substrate | Enzyme | Intrinsic KIE (kH/kD) | Reference |
| 7-Ethoxycoumarin | Rat Liver P450 Isozymes | 12.8 - 14.0 | [2] |
| 7-Methoxycoumarin | Human P450 1A2 | 9.4 | [3] |
| 7-Ethoxycoumarin | Human P450 1A2 | 6.1 | [3] |
| 7-Methoxycoumarin | Human P450 2E1 | 9.6 | [3] |
| 7-Ethoxycoumarin | Human P450 2E1 | 6.1 | [3] |
Note: Observed KIE values can be smaller than intrinsic KIEs due to other, non-isotope-sensitive steps in the reaction mechanism partially limiting the overall rate.[2]
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and its application in a typical intermolecular KIE study.
Protocol 1: Synthesis of this compound
This protocol is a conceptual adaptation based on standard methods for deuteration at benzylic positions.
Materials:
-
Lithium aluminum deuteride (B1239839) (LiAlD₄)
-
Anhydrous diethyl ether
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deuterium oxide (D₂O)
-
Hydrochloric acid (HCl), dilute
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Synthesis of Benzyl-d2-alcohol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend LiAlD₄ in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of benzaldehyde in anhydrous diethyl ether to the LiAlD₄ suspension with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzyl-d2-alcohol.
-
-
Williamson Ether Synthesis:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF.
-
Cool the suspension to 0 °C and slowly add a solution of phenol in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Add the synthesized benzyl-d2-alcohol to the sodium phenoxide solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.
-
Protocol 2: Intermolecular KIE Study for Enzymatic O-Debenzylation
This protocol describes a typical experiment to determine the intermolecular KIE for the O-debenzylation of (Benzyloxy)benzene by comparing the rates of metabolism of the deuterated and non-deuterated compounds in separate incubations with human liver microsomes.
Materials:
-
(Benzyloxy)benzene
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Methanol (for quenching)
-
Acetonitrile (B52724) with an internal standard (e.g., a structurally similar, stable compound not present in the incubation)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
In separate microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer (100 mM, pH 7.4), human liver microsomes (e.g., 0.5 mg/mL protein), and the NADPH regenerating system.
-
Pre-incubate the mixtures at 37°C for 5 minutes to allow them to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
To initiate the reactions, add either (Benzyloxy)benzene or this compound to the respective tubes to a final concentration of, for example, 1 µM.
-
Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with shaking for a predetermined time course (e.g., 0, 5, 10, 20, 30, and 60 minutes), ensuring the reaction remains in the linear range.
-
-
Quenching and Sample Preparation:
-
At each time point, quench the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples vigorously to precipitate the proteins.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new set of tubes for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method.
-
Use a suitable C18 column for chromatographic separation.
-
Set the mass spectrometer to monitor the parent compounds and the expected metabolite, phenol, using Multiple Reaction Monitoring (MRM).
-
Quantify the amount of phenol produced at each time point by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of phenol formed over time for both the deuterated and non-deuterated substrates.
-
Determine the initial reaction velocity (V₀) for each substrate from the linear portion of the curve.
-
Calculate the KIE as the ratio of the initial velocity for the non-deuterated substrate (VH) to that of the deuterated substrate (VD): KIE = VH / VD .
-
Visualizations
Caption: Workflow for an intermolecular KIE experiment.
Caption: Cytochrome P450 catalytic cycle for O-dealkylation.
References
- 1. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 2. Kinetic isotope effects on cytochrome P-450-catalyzed oxidation reactions. The oxidative O-dealkylation of 7-ethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic deuterium isotope effects for 7-alkoxycoumarin O-dealkylation reactions catalyzed by human cytochromes P450 and in liver microsomes. Rate-limiting C-H bond breaking in cytochrome P450 1A2 substrate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of the dealkylation of tertiary amines by hepatic oxygenases. Stable isotope studies with 1-benzyl-4-cyano-4-phenylpiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterium Isotope Effects in the Unusual Addition of Toluene to Fumarate Catalyzed by Benzylsuccinate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Precision Quantification of Diphenyl Ether in Environmental Samples Using (Benzyloxy)benzene-d2 and Isotope Dilution GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and highly accurate method for the quantification of diphenyl ether in environmental matrices, such as water and soil. The method employs gas chromatography-mass spectrometry (GC-MS) with an isotope dilution strategy, utilizing (Benzyloxy)benzene-d2 as an internal standard. This approach ensures high precision and accuracy by correcting for variations in sample preparation and instrumental analysis. The protocols provided herein are intended for researchers in environmental monitoring, food safety, and chemical analysis who require reliable quantification of diphenyl ether at trace levels.
Introduction
Diphenyl ether is a synthetic organic compound used in a variety of industrial applications, including as a heat transfer fluid, a fragrance component, and in the manufacturing of other chemicals. Its widespread use and persistence in the environment necessitate sensitive and accurate analytical methods for its monitoring. Isotope dilution mass spectrometry (IDMS) is a reference technique for quantitative analysis, offering high precision and accuracy by using a stable isotope-labeled version of the analyte as an internal standard.[1] In this method, this compound, a deuterated form of diphenyl ether, is added to the sample at a known concentration before any sample processing. Since the deuterated standard has nearly identical chemical and physical properties to the analyte, it experiences the same variations during extraction, cleanup, and analysis.[2] By measuring the ratio of the native analyte to the deuterated internal standard, accurate quantification can be achieved, regardless of sample loss or matrix effects.[3]
Principle of Isotope Dilution
The core principle of isotope dilution is the addition of a known amount of an isotopically labeled standard to a sample containing the analyte of interest. The labeled standard is chemically identical to the analyte but has a different mass due to the isotopic substitution. The mass spectrometer can differentiate between the analyte and the internal standard based on this mass difference. Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard. Therefore, the ratio of the analyte to the internal standard remains constant throughout the analytical process. This allows for highly accurate quantification, as the measurement is based on this ratio rather than the absolute response of the analyte.
Caption: Principle of Isotope Dilution for Diphenyl Ether Quantification.
Experimental Protocols
Protocol 1: Quantification of Diphenyl Ether in Water Samples
1. Materials and Reagents
-
Diphenyl ether standard (analytical grade)
-
This compound internal standard
-
Dichloromethane (DCM), pesticide residue grade
-
Sodium sulfate (B86663) (anhydrous), analytical grade, baked at 400°C for 4 hours
-
Deionized water (18.2 MΩ·cm)
-
Glassware: 1 L separatory funnels, graduated cylinders, vials with PTFE-lined caps
2. Preparation of Standards
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of diphenyl ether and this compound in DCM.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the diphenyl ether stock solution with DCM to achieve concentrations ranging from 0.1 to 20 µg/L.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of this compound in DCM.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To a 1 L water sample in a separatory funnel, add 100 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Add 60 mL of DCM to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer into a flask containing anhydrous sodium sulfate.
-
Repeat the extraction with two additional 60 mL portions of DCM, combining the extracts.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
4. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 200°C at 15°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Diphenyl ether: m/z 170 (quantification), 141, 77 (confirmation).
-
This compound: m/z 172 (quantification).
-
-
5. Data Analysis
-
Integrate the peak areas for the quantification ions of diphenyl ether (m/z 170) and this compound (m/z 172).
-
Calculate the peak area ratio of diphenyl ether to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of diphenyl ether in the samples by interpolation from the calibration curve.
Protocol 2: Quantification of Diphenyl Ether in Soil/Sediment Samples
1. Materials and Reagents
-
Same as Protocol 1, with the addition of:
-
Toluene (B28343), pesticide residue grade
-
Activated silica (B1680970) gel (baked at 130°C for 16 hours)
-
Soxhlet extraction apparatus
2. Sample Preparation (Soxhlet Extraction)
-
Homogenize the soil/sediment sample and air-dry to a constant weight.
-
Weigh 10 g of the dried sample into a Soxhlet extraction thimble.
-
Spike the sample with 100 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Extract the sample with 200 mL of toluene for 16-24 hours.[3]
-
Concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Cleanup (Silica Gel Chromatography):
-
Prepare a small chromatography column with 5 g of activated silica gel.
-
Apply the concentrated extract to the column.
-
Elute with 50 mL of a 1:1 mixture of DCM and hexane.
-
Collect the eluate and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.
-
3. GC-MS Analysis and Data Analysis
-
Follow steps 4 and 5 from Protocol 1.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the method, based on typical validation results for similar compounds analyzed by isotope dilution GC-MS.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Calibration Range | 0.1 - 20 µg/L (water) 1 - 200 µg/kg (soil) |
| Limit of Detection (LOD) | ~0.03 µg/L (water) ~0.3 µg/kg (soil) |
| Limit of Quantification (LOQ) | ~0.1 µg/L (water) ~1 µg/kg (soil) |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery) | 80 - 120% |
Visualizations
Caption: Workflow for Diphenyl Ether Quantification.
Conclusion
The use of this compound as an internal standard in an isotope dilution GC-MS method provides a highly reliable and accurate approach for the quantification of diphenyl ether in environmental samples. The detailed protocols and expected performance characteristics presented in this application note serve as a valuable resource for laboratories involved in environmental monitoring and chemical analysis. This method, when properly validated, can meet the stringent data quality objectives required for regulatory compliance and research applications.
References
The Role of (Benzyloxy)benzene-d2 in Advancing Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of stable isotopes, particularly deuterium (B1214612), into drug candidates and probe substrates has become an invaluable tool in modern drug discovery and development. This document provides detailed application notes and protocols for the use of (Benzyloxy)benzene-d2, a deuterated analog of diphenyl ether, in elucidating the metabolic fate of xenobiotics. Understanding how a drug is metabolized is critical for optimizing its pharmacokinetic profile, ensuring its safety, and predicting potential drug-drug interactions.
Introduction: The Power of the Deuterium Kinetic Isotope Effect
Deuterated compounds are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1][2] This subtle change in mass can have a profound impact on the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE).[3][4][5] The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if C-H bond cleavage is the rate-determining step of a metabolic transformation.[4][6] This principle is exploited in drug metabolism studies to:
-
Enhance Metabolic Stability: By replacing hydrogens at metabolically vulnerable positions ("soft spots") with deuterium, the rate of metabolism can be significantly reduced, potentially leading to improved bioavailability and a longer half-life.[2][7][8]
-
Elucidate Reaction Mechanisms: The magnitude of the KIE provides valuable insight into the transition state of a reaction, helping to determine whether C-H bond cleavage is the rate-limiting step.[4][9][10]
-
Identify Metabolites: Deuterated compounds can serve as tracers to help identify and quantify metabolites in complex biological matrices.[11]
Application Notes for this compound
(Benzyloxy)benzene serves as a simple structural surrogate for the diphenyl ether motif present in numerous pharmaceutical agents. The strategic placement of deuterium atoms on one of the phenyl rings (to form this compound) allows for a detailed investigation of its metabolic pathways.
Principle of Utility
The metabolism of (Benzyloxy)benzene is expected to proceed via two primary routes: aromatic hydroxylation on either of the phenyl rings and O-dealkylation of the benzyl (B1604629) group. By using this compound, where one of the rings is deuterated, researchers can dissect the contribution of each pathway.
Key Applications
-
Metabolic Pathway Elucidation: Comparing the metabolite profiles of (Benzyloxy)benzene and this compound can reveal the preferred sites of hydroxylation. A decrease in the formation of a particular hydroxylated metabolite from the deuterated analog would indicate that the deuterated ring is a primary site of metabolism.
-
Kinetic Isotope Effect (KIE) Determination: A significant KIE on the formation of a hydroxylated metabolite on the deuterated ring would confirm that C-H (or C-D) bond cleavage is the rate-limiting step in that specific metabolic reaction, often catalyzed by cytochrome P450 (CYP) enzymes.[4][10][12]
-
Internal Standard for Bioanalysis: Due to its similar physicochemical properties and co-elution with the non-deuterated analog in chromatographic separations, this compound is an ideal internal standard for the accurate quantification of (Benzyloxy)benzene in biological samples using mass spectrometry.
Experimental Protocols
The following protocols provide a framework for conducting in vitro drug metabolism studies using this compound.
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the rate of disappearance of (Benzyloxy)benzene and this compound when incubated with human liver microsomes, a primary source of drug-metabolizing enzymes.[13][14][15]
Materials:
-
(Benzyloxy)benzene and this compound
-
Pooled human liver microsomes (HLM)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN) for quenching the reaction
-
Internal standard (e.g., a structurally related but chromatographically distinct compound)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare stock solutions of (Benzyloxy)benzene and this compound in a suitable organic solvent (e.g., DMSO).
-
In separate microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, the test compound (final concentration typically 1 µM), and human liver microsomes (final protein concentration typically 0.5 mg/mL).
-
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each tube.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture and add it to a separate tube containing ice-cold acetonitrile with the internal standard to terminate the reaction and precipitate proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the parent compound and the internal standard.
Data Analysis:
-
Calculate the peak area ratio of the test compound to the internal standard for each time point.
-
Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.
-
Protocol 2: Determination of the Kinetic Isotope Effect (KIE)
Objective: To determine the KIE for the metabolism of this compound through a competitive incubation experiment.
Procedure:
-
Prepare an equimolar mixture of (Benzyloxy)benzene and this compound.
-
Perform a metabolic stability assay as described in Protocol 1 using this mixture as the substrate.
-
At each time point, quantify the remaining amounts of both the deuterated and non-deuterated compounds.
-
The KIE can be calculated from the ratio of the rates of disappearance of the two compounds.
Data Presentation
The following tables present illustrative quantitative data that could be obtained from the described experiments.
Table 1: Metabolic Stability of (Benzyloxy)benzene and this compound in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| (Benzyloxy)benzene | 25.3 | 27.4 |
| This compound | 48.7 | 14.2 |
Table 2: Illustrative Kinetic Isotope Effect (KIE) on Metabolite Formation
| Metabolite | KIE (kH/kD) | Implication |
| Hydroxylated (Benzyloxy)benzene (on deuterated ring) | 4.2 | C-D bond cleavage is a significant rate-limiting step in the hydroxylation of this ring. |
| Hydroxylated (Benzyloxy)benzene (on non-deuterated ring) | 1.1 | Minimal KIE suggests C-H bond cleavage is not rate-limiting for the hydroxylation of this ring. |
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow and a plausible metabolic pathway for (Benzyloxy)benzene.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epfl.ch [epfl.ch]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 9. Kinetic Isotope Effects on Aromatic and Benzylic Hydroxylation by Chromobacterium Violaceum Phenylalanine Hydroxylase as Probes of the Chemical Mechanism and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
Application Notes: Deuterium Labeling for Mechanistic Pathway Elucidation
Introduction
Deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, serves as a powerful tool for elucidating mechanistic pathways in chemical and biological systems.[1][2] By strategically substituting hydrogen atoms with deuterium, researchers can trace the metabolic fate of molecules and probe the mechanisms of chemical reactions.[2][3] This technique is invaluable in drug discovery, metabolomics, and fundamental biological research, providing profound insights into complex signaling and metabolic networks.[4][5][6]
Core Principles
The utility of deuterium labeling in mechanistic studies is primarily based on two key principles: the Kinetic Isotope Effect (KIE) and its application as a stable isotope tracer.
-
The Kinetic Isotope Effect (KIE) : The KIE describes the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes.[2][7][8] The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[2] Consequently, more energy is required to break a C-D bond. If the cleavage of a C-H bond is the rate-determining step of a reaction, replacing that hydrogen with deuterium will slow the reaction down.[2][7] The magnitude of this effect (kH/kD) provides critical information about the transition state of the reaction, helping to confirm reaction mechanisms.[2][9] In drug development, this principle is used to enhance metabolic stability by deuterating positions on a drug molecule that are susceptible to metabolic breakdown.[10][11][12]
-
Metabolic Tracing : Deuterium-labeled compounds act as tracers to track the transformation of molecules through metabolic pathways.[3][13] Organisms or cells are supplied with a substrate enriched with deuterium, such as D₂O-enriched water or deuterated glucose.[1][14] The deuterium is incorporated into newly synthesized biomolecules through enzymatic reactions.[1][15] By using mass spectrometry to detect the mass shift imparted by deuterium, researchers can identify downstream metabolites and quantify the flux through specific pathways.[1][14][16][17] This approach is highly effective for mapping metabolic networks and understanding how they are altered in disease states.[3]
Applications in Research and Drug Development
-
Elucidating Metabolic Pathways : Tracing the flow of deuterium from labeled precursors (e.g., glucose, amino acids, fatty acids) into various metabolites allows for the unambiguous mapping of metabolic pathways.[1][3]
-
Studying Reaction Mechanisms : The KIE is a definitive tool for determining whether a C-H bond is broken in the rate-limiting step of an enzymatic or chemical reaction.[2][18][19]
-
Improving Pharmacokinetic Profiles : By slowing down drug metabolism, deuterium labeling can increase a drug's half-life and systemic exposure, potentially leading to lower or less frequent dosing and a better safety profile by reducing the formation of toxic metabolites.[11][20][21]
-
Quantifying Metabolic Flux : Measuring the rate of deuterium incorporation provides a dynamic view of metabolic activity, allowing for the quantification of flux through different pathways.[14]
-
Internal Standards for Quantitative Analysis : Deuterium-labeled compounds are considered the gold standard for internal standards in mass spectrometry-based quantification, as they mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and improving accuracy.[22][23][24]
Case Study: Enhancing Drug Stability Through Deuteration
A common application of deuterium labeling is to modify a drug's metabolic profile. By replacing hydrogens with deuterium at sites of metabolic oxidation, the rate of metabolism can be significantly reduced due to the kinetic isotope effect. This can lead to improved pharmacokinetic properties.
The table below summarizes quantitative data from a hypothetical pharmacokinetic study in rats, comparing a parent drug candidate to its deuterated analog. The deuteration was specifically placed at a metabolically vulnerable position identified in earlier in vitro studies.
Data Presentation
| Parameter | Parent Drug | Deuterated Analog | Fold Change |
| Max Plasma Concentration (Cmax) | 850 ng/mL | 1275 ng/mL | 1.5x |
| Time to Cmax (Tmax) | 1.0 hr | 1.5 hr | 1.5x |
| Area Under the Curve (AUC) | 4250 hrng/mL | 9350 hrng/mL | 2.2x |
| In Vitro Half-life (t½) in Microsomes | 30 min | 90 min | 3.0x |
| In Vivo Half-life (t½) | 2.5 hr | 6.0 hr | 2.4x |
| Intrinsic Clearance (CLint) | 23.1 µL/min/mg | 7.7 µL/min/mg | 0.33x |
This data illustrates a significant improvement in the drug's metabolic stability and overall exposure (AUC) due to deuterium substitution.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol assesses the metabolic stability of a deuterated compound compared to its non-deuterated counterpart by measuring its rate of disappearance when incubated with liver microsomes.
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound and its deuterated analog.[20]
Materials:
-
Test compound and its deuterated analog
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with an internal standard (e.g., a different deuterated analog or a structurally similar compound)
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare working solutions of the test compounds in a buffer-compatible solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the microsomal suspension, and the test compound (final concentration typically 1 µM). Mix gently.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction. This is the T=0 time point for the reaction, but the first analytical sample is typically taken shortly after.
-
Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., 2-3 volumes of cold acetonitrile containing the internal standard).[20] The T=0 sample is quenched immediately after adding the NADPH system.
-
Sample Processing: Seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate. Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[20]
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.[20]
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).[20]
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[20]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[20]
-
Compare the CLint and t½ values of the deuterated and non-deuterated compounds to quantify the kinetic isotope effect.[20]
Protocol 2: Deuterium Tracing in Cell Culture with D₂O
This protocol outlines the steps for labeling proteins and metabolites in cell culture with heavy water (D₂O) to measure their turnover rates and trace metabolic pathways.
Objective: To measure the incorporation of deuterium into newly synthesized biomolecules over time.[1]
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium and supplements
-
Deuterium oxide (D₂O, 99.9%)
-
Dialyzed Fetal Bovine Serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer for proteins, cold methanol (B129727) for metabolites)
-
Protease inhibitor cocktail
-
Trypsin (for proteomics)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture cells to approximately 70-80% confluency in standard medium.[1]
-
Labeling Medium Preparation: Prepare the labeling medium by adding D₂O to the water used to make the medium, achieving a final concentration of 4-8%.[1] Ensure all components, including FBS, are compatible with the labeling.
-
Initiation of Labeling: Replace the standard medium with the D₂O-containing labeling medium. This marks the T=0 time point.[1]
-
Time-Course Sampling: At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), harvest the cells.[1]
-
For adherent cells, wash with ice-cold PBS before lysis.
-
For suspension cells, pellet the cells by centrifugation and wash with PBS.
-
-
Sample Extraction:
-
For Metabolomics: Add ice-cold 80% methanol to the cell pellet, vortex vigorously, and incubate at -80°C to precipitate proteins and extract metabolites. Centrifuge and collect the supernatant.
-
For Proteomics: Lyse the cells in a suitable lysis buffer containing a protease inhibitor cocktail.[1]
-
-
Sample Preparation for MS Analysis:
-
Metabolites: Dry the metabolite extract under a stream of nitrogen and reconstitute in a solvent suitable for LC-MS analysis.
-
Proteins: Quantify the protein concentration (e.g., BCA assay). Take a fixed amount of protein, reduce disulfide bonds (with DTT), alkylate cysteine residues (with iodoacetamide), and digest into peptides overnight using trypsin.[1]
-
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS. The mass spectrometer will detect the mass increase in peptides or metabolites resulting from deuterium incorporation.
-
Data Analysis: Use specialized software to analyze the isotopic distribution of each peptide or metabolite. By tracking the shift in the isotopic pattern over time, the rate of deuterium incorporation and thus the synthesis/turnover rate can be calculated.[1]
Mandatory Visualizations
Caption: General experimental workflow for a deuterium labeling study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. symeres.com [symeres.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Deuterium Tracing to Interrogate Compartment-Specific NAD(P)H Metabolism in Cultured Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Deuterium Tracing to Interrogate Compartment-Specific NAD(P)H Metabolism in Cultured Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers [escholarship.org]
- 19. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 20. benchchem.com [benchchem.com]
- 21. macmillan.princeton.edu [macmillan.princeton.edu]
- 22. benchchem.com [benchchem.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
Applications of Deuterated Compounds in Pharmaceutical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated compounds represent a significant advancement in pharmaceutical sciences, offering a powerful tool to enhance the therapeutic profile of drug candidates. In these molecules, one or more hydrogen atoms are strategically replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen.[1] This subtle modification can profoundly alter a drug's metabolic fate, primarily by leveraging the kinetic isotope effect (KIE).[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[1] This reduced rate of metabolism can lead to an improved pharmacokinetic profile, including a longer half-life, increased systemic exposure, and the potential for lower, less frequent dosing.[2][3] Furthermore, deuteration can mitigate the formation of toxic metabolites, thereby enhancing the safety profile of a drug.[4]
The application of deuterium in drug development follows two main strategies: the "deuterium switch," where an existing drug is deuterated to improve its properties, and de novo drug design, where deuterium is incorporated into a new chemical entity from the outset.[1] A notable example of the former is deutetrabenazine, the first deuterated drug to receive FDA approval.[2] Deucravacitinib stands as a pioneering example of a de novo deuterated drug.[5] This document provides detailed application notes and experimental protocols for the utilization of deuterated compounds in pharmaceutical research.
Application Notes
Enhancing Metabolic Stability and Pharmacokinetics
The primary application of deuteration in drug discovery is to improve metabolic stability.[6] By substituting hydrogen with deuterium at known sites of metabolic attack ("soft spots"), the rate of drug metabolism can be significantly decreased.[6] This often translates to a lower intrinsic clearance, a longer elimination half-life (t½), a higher maximum plasma concentration (Cmax), and greater overall drug exposure (AUC), which can lead to improved patient compliance and potentially reduced side effects.[2][3][7]
Reducing Formation of Toxic Metabolites
Deuteration can alter the metabolic pathway of a drug, sometimes leading to a reduction in the formation of toxic or reactive metabolites.[4] By slowing down the primary metabolic route, alternative, safer clearance pathways may become more prominent. This shift in metabolism, known as "metabolic shunting," can significantly improve the safety and tolerability of a drug. However, it is crucial to thoroughly investigate the new metabolic profile to ensure no new toxic metabolites are formed.
Use as Internal Standards in Bioanalysis
Deuterated compounds are widely used as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[8][9] Their chemical properties are nearly identical to their non-deuterated counterparts, ensuring they co-elute during chromatography and experience similar matrix effects and ionization efficiencies in the mass spectrometer.[9] Their different mass allows for their distinct detection, enabling accurate and precise quantification of the analyte of interest.[9]
Quantitative Data Summary
The following tables summarize the pharmacokinetic improvements observed for approved deuterated drugs compared to their non-deuterated analogs.
Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine in Healthy Volunteers (Single 25 mg Dose) [2][10]
| Parameter | Deutetrabenazine (Metabolites: α- and β-HTBZ-d6) | Tetrabenazine (Metabolites: α- and β-HTBZ) | Fold Change (Deuterated/Non-deuterated) |
| Half-life (t½) | 8.6 - 9.0 hours | 4.8 - 5.0 hours | ~1.8 |
| AUCinf (ng·hr/mL) | 542 | 261 | ~2.1 |
| Cmax (ng/mL) | 74.6 | 61.6 | ~1.2 |
AUCinf: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum observed plasma concentration. t½: Elimination half-life. HTBZ refers to the active metabolites dihydrotetrabenazine.
Table 2: Pharmacokinetic Parameters of Deucravacitinib in Healthy Humans (6 mg Once Daily at Steady State) [5][11]
| Parameter | Deucravacitinib |
| Tmax (hours) | 2 - 3 |
| Cmax (ng/mL) | 45 |
| AUC (ng·hr/mL) | 473 |
| Terminal Half-life (t½) (hours) | 10 |
Tmax: Time to reach maximum plasma concentration.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by deutetrabenazine and deucravacitinib.
Experimental Protocols
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of a deuterated compound compared to its non-deuterated analog.[3][12]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its deuterated analog in human liver microsomes.
Materials:
-
Test compound and its deuterated analog
-
Deuterated internal standard (of the test compound or a stable isotope-labeled analog)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile (B52724) (ACN)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds and the internal standard in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the test compounds in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the quenching solution: ice-cold ACN containing the deuterated internal standard at a fixed concentration.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the incubation mixture and add it to a separate 96-well plate containing the ice-cold ACN with the deuterated internal standard. This immediately stops the enzymatic reaction and precipitates the proteins.[3]
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the test compound and the deuterated internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the test compound to the deuterated internal standard for each time point.
-
Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
-
Compare the t½ and CLint values of the deuterated and non-deuterated compounds.
-
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol provides a general framework for an in vivo pharmacokinetic study in rats.[1]
Objective: To determine and compare the pharmacokinetic profiles (e.g., Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated analog after oral administration to rats.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Appropriate vehicle for drug formulation (e.g., saline, PEG400)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate the rats to the housing conditions for at least one week.
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of the test compound (formulated in a suitable vehicle) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.[5]
-
Collect the blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.[5]
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in plasma. Use a deuterated analog as the internal standard.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area Under the Curve (total drug exposure over time).
-
t½: Elimination half-life.
-
-
Compare the pharmacokinetic parameters of the deuterated and non-deuterated compounds.
-
Synthesis of Deutetrabenazine (Illustrative Protocol)
This protocol is a simplified representation of a synthetic route to deutetrabenazine, based on published procedures.[6][13]
Objective: To synthesize deutetrabenazine from commercially available starting materials.
Key Steps:
-
Formation of the Dihydroisoquinoline Core:
-
React dopamine hydrochloride with ethyl formate (B1220265) in the presence of a base (e.g., triethylamine) to form N-[2-(3,4-dihydroxyphenyl)ethyl]formamide.[13]
-
Cyclize this intermediate using a dehydrating agent (e.g., phosphorus oxychloride) to yield 6,7-dihydroxy-3,4-dihydroisoquinoline.[13]
-
-
Deuteromethylation:
-
React the dihydroxyisoquinoline intermediate with deuterated methanol (B129727) (CD3OD), triphenylphosphine, and diisopropyl azodicarboxylate (DIAD) in an appropriate solvent (e.g., THF) to introduce the two deuterated methoxy (B1213986) groups, forming 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline.[13]
-
-
Final Ring Formation:
-
React the deuterated dihydroisoquinoline with (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide in the presence of a base (e.g., potassium carbonate) to construct the final benzo[a]quinolizin-2-one ring system of deutetrabenazine.[13]
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) to obtain deutetrabenazine of high purity.[13]
-
Analytical Characterization by NMR and Mass Spectrometry
Objective: To confirm the identity, purity, and extent of deuteration of a synthesized deuterated compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy [14]
-
¹H NMR:
-
Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Acquire a standard ¹H NMR spectrum.
-
Analysis: Compare the spectrum to that of the non-deuterated analog. The signals for protons that have been replaced by deuterium will be absent or significantly reduced in intensity. Integration of the remaining proton signals can provide an initial assessment of the degree of deuteration.
-
-
²H NMR:
-
Protocol: Dissolve the sample in a non-deuterated solvent (e.g., CHCl3). Acquire a ²H NMR spectrum.
-
Analysis: This technique directly observes the deuterium nuclei. The chemical shifts in the ²H NMR spectrum will correspond to the positions of deuteration. The relative integrals of the signals can be used to determine the site-specificity and relative abundance of deuterium at different positions.
-
B. Mass Spectrometry (MS) [8][9]
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or analyze by LC-MS.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.
-
-
Analysis:
-
Determine the accurate mass of the molecular ion.
-
Compare the measured mass to the theoretical exact mass of the deuterated compound. The mass difference between the deuterated and non-deuterated compounds should correspond to the number of deuterium atoms incorporated (mass difference ≈ 1.0063 Da per deuterium).
-
Analyze the isotopic distribution pattern to confirm the number of deuterium atoms and assess the isotopic purity.
-
Conclusion
The strategic incorporation of deuterium into pharmaceutical candidates is a validated and powerful approach to improving drug properties. By leveraging the kinetic isotope effect, researchers can enhance metabolic stability, optimize pharmacokinetic profiles, and reduce the potential for toxicity. The application notes and protocols provided herein offer a framework for the investigation and utilization of deuterated compounds in drug discovery and development programs. Careful consideration of synthetic routes, detailed in vitro and in vivo evaluation, and thorough analytical characterization are essential for the successful development of safer and more effective deuterated medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2019150387A1 - A novel process for preparation of deutetrabenazine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. neurology.org [neurology.org]
- 11. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mercell.com [mercell.com]
- 13. Improved Synthesis of Deutetrabenazine [cjph.com.cn]
- 14. studymind.co.uk [studymind.co.uk]
Application Notes and Protocols for Mass Spectrometry Sample Preparation Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative mass spectrometry, particularly within drug discovery and development, achieving the highest levels of accuracy and precision is paramount. The use of stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, has become the gold standard for bioanalysis in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS).[1] Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] This substitution results in a compound that is chemically almost identical to the analyte of interest but distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.
The near-identical physicochemical properties of a deuterated standard to its unlabeled counterpart ensure they behave similarly throughout the entire analytical process.[2] This includes extraction, chromatography, and ionization, allowing the deuterated standard to effectively compensate for variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument response.[1][2] The addition of a known amount of the deuterated standard at an early stage of sample preparation allows for accurate quantification through isotope dilution mass spectrometry.[2] Any loss of the analyte during the procedure will be mirrored by a proportional loss of the internal standard, ensuring the ratio of their signals remains constant and reflective of the true analyte concentration.[2]
This document provides detailed application notes and experimental protocols for three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—utilizing deuterated standards for robust and reliable quantitative analysis.
Comparison of Sample Preparation Techniques
The choice of sample preparation technique is critical and depends on the analyte's properties, the complexity of the biological matrix, and the desired level of sample cleanup. The following table summarizes key quantitative performance metrics for Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction when used with deuterated internal standards.
| Technique | Analyte Recovery | Matrix Effect Removal | Precision (%CV) | Throughput |
| Protein Precipitation (PPT) | Moderate to High | Low | < 15% | High |
| Liquid-Liquid Extraction (LLE) | High | Moderate | < 10% | Moderate |
| Solid-Phase Extraction (SPE) | High | High | < 10% | Low to Moderate |
Note: The values presented are typical and can vary depending on the specific analyte, matrix, and protocol optimization.
Experimental Workflows and Protocols
A general workflow for sample preparation in LC-MS/MS analysis incorporating a deuterated internal standard is depicted below.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples like plasma or serum. It is often used for high-throughput screening due to its simplicity.
Materials:
-
Biological matrix (e.g., plasma, serum)
-
Deuterated internal standard stock solution
-
Precipitation solvent (e.g., ice-cold acetonitrile (B52724) with 0.1% formic acid)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the biological sample into a clean microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard working solution to the sample.
-
Vortex briefly to mix.
-
Add 300 µL of the cold precipitation solvent to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or autosampler vial, avoiding the protein pellet.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This technique offers a cleaner extract than protein precipitation.
Materials:
-
Biological matrix (e.g., plasma, serum)
-
Deuterated internal standard stock solution
-
Acidifying or basifying agent (e.g., 1 M HCl or 1 M NaOH, depending on the analyte)
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE))
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Pipette 200 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the deuterated internal standard working solution.
-
Vortex for 10 seconds.
-
To adjust the pH and enhance extraction efficiency for a specific analyte, add 50 µL of an appropriate acidifying or basifying agent. For example, for an acidic drug like phenobarbital, add 50 µL of 1 M HCl.[3]
-
Vortex for 10 seconds.
-
Add 1 mL of the extraction solvent (e.g., MTBE).[3]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.[3]
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the dried residue in 100 µL of the mobile phase.[3]
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[3]
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide the cleanest extracts by removing a significant portion of matrix interferences. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a stronger solvent.
Materials:
-
Biological matrix (e.g., urine, plasma)
-
Deuterated internal standard stock solution
-
SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol (B129727) in water)
-
Elution solvent (e.g., acetonitrile)
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Add 10 µL of the deuterated internal standard stock solution to 1 mL of the sample and vortex to mix.
-
Conditioning: Place the SPE cartridges on a vacuum manifold. Pass 1 mL of the conditioning solvent (e.g., methanol) through each cartridge.
-
Equilibration: Pass 1 mL of the equilibration solvent (e.g., water) through each cartridge. Do not allow the cartridge to become dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
Washing: Pass 1 mL of the wash solvent through the cartridge to remove unretained interferences.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an LC vial for analysis.
Application in Drug Metabolism Studies: The Cytochrome P450 Pathway
A critical application of these sample preparation techniques is in the study of drug metabolism, often mediated by the cytochrome P450 (CYP450) family of enzymes. These enzymes are responsible for the Phase I metabolism of a vast number of drugs.[4] Accurate quantification of a parent drug and its metabolites is essential for understanding its pharmacokinetic profile.
In a typical drug metabolism study, a biological sample (e.g., plasma, liver microsomes) is incubated with the drug of interest. At various time points, aliquots are taken, and the reaction is quenched. A deuterated internal standard for both the parent drug and its expected metabolite(s) is then added. One of the described sample preparation techniques (PPT, LLE, or SPE) is subsequently employed to extract the analytes before LC-MS/MS analysis. The use of deuterated standards allows for precise quantification, enabling the determination of metabolic rates and the identification of metabolic pathways.
References
Application Notes and Protocols for NMR Spectroscopy using Deuterated Solvents and Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating molecular structure, quantifying components in a mixture, and studying molecular dynamics. The use of deuterated solvents is fundamental to the vast majority of solution-state NMR experiments, as they circumvent the overwhelming signal of protonated solvents that would otherwise obscure the signals from the analyte.[1][2][3] This document provides detailed application notes and protocols for the effective use of deuterated solvents and internal standards in NMR spectroscopy, with a particular focus on quantitative NMR (qNMR) applications.
The Role of Deuterated Solvents in NMR Spectroscopy
Deuterated solvents, in which hydrogen atoms (¹H) are replaced by deuterium (B1214612) (²H), are crucial for several reasons:
-
Minimizing Solvent Interference: The primary reason for using deuterated solvents is to avoid a large, broad solvent signal in the ¹H NMR spectrum that would obscure the signals of the sample.[4][5] Deuterium resonates at a much different frequency than protons, making the solvent effectively "invisible" in a standard ¹H NMR experiment.[6][7]
-
Field-Frequency Lock: Modern NMR spectrometers utilize the deuterium signal from the solvent to stabilize the magnetic field, a process known as the field-frequency lock.[6][8] This lock compensates for any drift in the magnetic field over time, ensuring high resolution and spectral stability, which is especially critical for long experiments.[8]
-
Chemical Shift Referencing: The small, sharp residual signal of the partially protonated deuterated solvent (e.g., CHCl₃ in CDCl₃) is often used as a secondary chemical shift reference.[3]
Commonly Used Deuterated Solvents
The choice of a deuterated solvent depends on the solubility of the analyte, its chemical inertness, and the desired temperature range for the experiment.[9] Below is a table summarizing the properties of some common deuterated solvents.
| Solvent Name | Abbreviation | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Chloroform-d | CDCl₃ | CDCl₃ | 120.38 | 61.2 | -63.5 |
| Dimethyl sulfoxide-d₆ | DMSO-d₆ | (CD₃)₂SO | 84.17 | 189 | 18.5 |
| Deuterium oxide | D₂O | D₂O | 20.03 | 101.4 | 3.8 |
| Acetone-d₆ | (CD₃)₂CO | 64.12 | 56.5 | -94 | |
| Methanol-d₄ | CD₃OD | CD₃OD | 36.07 | 65.4 | -98 |
| Benzene-d₆ | C₆D₆ | C₆D₆ | 84.15 | 80.1 | 5.5 |
| Acetonitrile-d₃ | CD₃CN | CD₃CN | 44.07 | 81.6 | -45 |
| Dichloromethane-d₂ | CD₂Cl₂ | CD₂Cl₂ | 86.95 | 40 | -97 |
| Tetrahydrofuran-d₈ | THF-d₈ | C₄D₈O | 80.16 | 66 | -108.5 |
| Toluene-d₈ | C₆D₅CD₃ | 100.20 | 110.6 | -95 |
Residual Solvent and Water Peaks in ¹H NMR
Even in highly deuterated solvents (typically 99.5%+), a small residual protonated solvent peak will be present. The chemical shift of this peak is constant and can be used for referencing the spectrum. The chemical shift of residual water is also commonly observed and can vary with temperature, concentration, and the solvent's hydrogen-bonding capacity.
| Deuterated Solvent | Residual ¹H Peak (ppm) | Water Peak (ppm) |
| CDCl₃ | 7.26 | 1.56 |
| DMSO-d₆ | 2.50 | 3.33 |
| D₂O | 4.79 | - |
| Acetone-d₆ | 2.05 | 2.84 |
| CD₃OD | 3.31, 4.87 (OH) | 4.87 |
| C₆D₆ | 7.16 | 0.40 |
| CD₃CN | 1.94 | 2.13 |
| CD₂Cl₂ | 5.32 | 1.52 |
| THF-d₈ | 3.58, 1.73 | - |
| Toluene-d₈ | 2.09, 6.98, 7.00, 7.09 | - |
Note: Chemical shifts can vary slightly depending on the sample, concentration, and temperature.[10]
Protocol 1: Standard NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[11] The following protocol outlines the general steps for preparing a sample for NMR analysis.
Materials:
-
High-quality 5 mm NMR tube and cap
-
Deuterated solvent
-
Analyte
-
Pasteur pipette and bulb
-
Small vial
-
Kimwipes or filter plug material
Workflow for Standard NMR Sample Preparation
Caption: Workflow for preparing a standard NMR sample.
Detailed Steps:
-
Weigh the Analyte: For a standard ¹H NMR spectrum of a small molecule (<1000 g/mol ), weigh 5-25 mg of the solid sample into a small, clean vial.[12] For a ¹³C NMR spectrum, 50-100 mg is typically required.[12] For liquid samples, use a few drops.
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[12] This volume should result in a sample height of 4-5 cm in a standard 5 mm NMR tube.[11]
-
Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is essential for high-resolution spectra.[11]
-
Filter the Solution: Place a small, tight plug of Kimwipe or glass wool into a Pasteur pipette.[12] Filter the sample solution through the pipette directly into the NMR tube to remove any particulate matter, which can degrade spectral quality.[12]
-
Cap the NMR Tube: Securely cap the NMR tube to prevent solvent evaporation and contamination.
-
Label the Sample: Clearly label the NMR tube with a unique identifier.
-
Acquire the Spectrum: The sample is now ready for insertion into the NMR spectrometer.
Quantitative NMR (qNMR)
qNMR is a powerful technique for determining the concentration or purity of a substance.[13] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a known amount of an internal standard, a precise and accurate quantification can be achieved.[13]
Principle of qNMR with an Internal Standard
Caption: Logical flow of a qNMR experiment.
Characteristics of an Ideal qNMR Internal Standard:
-
High purity (≥99%) and stability.[1]
-
Non-hygroscopic and non-volatile.[1]
-
Soluble in the same deuterated solvent as the analyte.
-
Has a simple NMR spectrum with signals that do not overlap with analyte or solvent signals.[1]
-
Chemically inert towards the analyte and solvent.
Common Internal Standards for qNMR
| Internal Standard | Common Deuterated Solvents | ¹H Chemical Shift (ppm) |
| Maleic acid | DMSO-d₆, D₂O | ~6.3 |
| Dimethyl sulfone (DMSO₂) | DMSO-d₆, CDCl₃ | ~3.1 (in DMSO-d₆) |
| 1,4-Dinitrobenzene | CDCl₃, Acetone-d₆ | ~8.5 |
| Benzoic Acid | DMSO-d₆ | 7.5-8.1 |
| 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) | D₂O | 0.0 |
| Tetramethylsilane (TMS) | CDCl₃, C₆D₆ | 0.0 |
Protocol 2: Quantitative ¹H NMR (qNMR) Experiment
This protocol outlines the key steps for performing a qNMR experiment using an internal standard.
Materials:
-
Analyte of interest
-
High-purity internal standard (IS)
-
Deuterated solvent
-
Microbalance (for accurate weighing)
-
NMR tube, vial, pipette, etc. (as in Protocol 1)
Detailed Steps:
-
Selection of Internal Standard and Solvent: Choose an appropriate internal standard and deuterated solvent, ensuring compatibility and no signal overlap with the analyte.
-
Accurate Weighing: Accurately weigh a specific amount of the internal standard and the analyte into the same vial using a microbalance.[1] The molar ratio of analyte to standard should ideally be between 0.5 and 2.[13]
-
Sample Preparation: Dissolve the mixture in the deuterated solvent (0.6-0.7 mL) and transfer it to an NMR tube as described in Protocol 1. Ensure complete dissolution.
-
NMR Data Acquisition:
-
Pulse Program: Use a simple single-pulse experiment (e.g., 'zg' on Bruker instruments).[13]
-
Relaxation Delay (d1): This is a critical parameter. Set d1 to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals to be integrated. A conservative value of 30-60 seconds is often used if T₁ is unknown.
-
Pulse Angle: Use a calibrated 90° pulse for maximum signal excitation.
-
Number of Scans (NS): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).[2]
-
Temperature: Maintain a constant temperature throughout the experiment.[13]
-
-
Data Processing:
-
Apply a small amount of line broadening (e.g., 0.3 Hz) if necessary to improve S/N.[2]
-
Carefully perform phase and baseline correction to ensure accurate integration.
-
-
Integration: Integrate the selected, well-resolved signals of the analyte and the internal standard.
-
Calculation: Calculate the purity or concentration of the analyte using the following formula:
Purity_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Troubleshooting Common NMR Issues
-
Poor Lock Signal: Can be due to poor shimming, incorrect sample positioning, or low concentration of the deuterated solvent.
-
Broad Peaks: May result from sample inhomogeneity (precipitate), paramagnetic impurities, or high sample viscosity.
-
Unexpected Peaks: Often due to impurities in the sample, solvent, or NMR tube. Refer to tables of common laboratory solvent impurities.
-
Inaccurate Quantification in qNMR: Common causes include incomplete relaxation (d1 too short), inaccurate integration due to poor phasing or baseline correction, or reaction between the analyte and the standard.
Conclusion
The proper use of deuterated solvents and internal standards is fundamental to obtaining high-quality and reliable NMR data. For routine structural elucidation, careful sample preparation is key. For quantitative applications, meticulous attention to experimental parameters, particularly the relaxation delay, and accurate weighing are paramount for achieving precise and accurate results. These application notes and protocols provide a robust framework for researchers in various scientific disciplines to effectively utilize NMR spectroscopy.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. chem.washington.edu [chem.washington.edu]
- 8. organomation.com [organomation.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. usp.org [usp.org]
- 11. emerypharma.com [emerypharma.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Chromatographic Co-elution with (Benzyloxy)benzene-d2
Welcome to the technical support center for the use of (Benzyloxy)benzene-d2 as an internal standard in chromatographic analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly co-elution, that may be encountered during method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard. It is the deuterated form of (Benzyloxy)benzene. SIL internal standards are considered the gold standard in quantitative mass spectrometry-based assays (e.g., LC-MS, GC-MS) for several reasons:
-
Similar Chemical and Physical Properties: It behaves nearly identically to the non-labeled analyte during sample extraction, chromatography, and ionization.
-
Co-elution: It is designed to co-elute with the analyte of interest, meaning it passes through the chromatographic column at the same time. This is advantageous because it helps to compensate for variations in sample matrix effects and instrument response.[1]
-
Mass Differentiation: Despite its similar behavior, it is easily distinguishable from the analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer.
Q2: What is chromatographic co-elution and why is it a problem?
A2: Chromatographic co-elution occurs when two or more compounds are not sufficiently separated by the analytical column and elute at the same retention time. When an analyte co-elutes with an interfering compound from the sample matrix, it can lead to ion suppression or enhancement in the mass spectrometer's ion source. This "matrix effect" can result in inaccurate and unreliable quantification of the analyte.
Q3: I am observing a broader or shouldered peak for my analyte when using this compound. What could be the cause?
A3: This observation often points to a co-elution problem where your analyte and another compound are not fully separated. While this compound is designed to co-elute with your target analyte, a distorted peak shape suggests the presence of a third, interfering compound. It is also possible, though less common, that the isotopic and non-isotopic forms are showing a slight separation on the column, a phenomenon known as an "isotopic shift."
Q4: Can the use of this compound completely eliminate matrix effects?
A4: While this compound is a powerful tool to compensate for matrix effects, it may not eliminate them entirely. The fundamental assumption is that the analyte and the internal standard are affected equally by co-eluting matrix components. If a matrix component specifically suppresses the ionization of the analyte but not the deuterated internal standard (or vice versa), some level of inaccuracy can still occur. Therefore, optimizing sample preparation to remove as many matrix interferences as possible is still a crucial step.
Troubleshooting Guides
Issue 1: Apparent Co-elution of this compound with an Unknown Interference
Symptoms:
-
Poor peak shape (fronting, tailing, or splitting) for the internal standard.
-
Inconsistent internal standard peak area across a batch of samples.
-
High variability in the calculated concentrations of quality control (QC) samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-elution with this compound.
Issue 2: Analyte and this compound Show Slight Chromatographic Separation (Isotopic Shift)
Symptoms:
-
Two very closely eluting peaks are observed for the analyte and the internal standard instead of a single, perfectly co-eluting peak.
-
The ratio of analyte to internal standard area is inconsistent at the beginning and end of the peak.
Troubleshooting Steps:
-
Reduce Chromatographic Resolution: While counterintuitive, in this specific case, slightly reducing the chromatographic efficiency can merge the two peaks. This can be achieved by:
-
Using a shorter column.
-
Increasing the flow rate.
-
Employing a steeper gradient.
-
-
Modify Data Integration: Adjust the peak integration parameters in your chromatography data system to integrate both peaks as a single entity. Ensure this approach is validated for its impact on accuracy and precision.
-
Accept and Characterize: If the separation is consistent, it may be acceptable, provided that the quantification is not compromised. This requires thorough validation to ensure that the ratio of the two peak areas remains constant across the calibration range.
Experimental Protocols
General Protocol for LC-MS/MS Analysis Using this compound
This protocol provides a general methodology for the quantification of a target analyte in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of the target analyte and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
From the stock solutions, prepare a series of working standard solutions for the calibration curve by serial dilution.
-
Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of the plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the this compound working solution.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile (B52724) (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Method Development Workflow:
Caption: Workflow for chromatographic method development.
Data Presentation
Table 1: Hypothetical Chromatographic and Mass Spectrometric Parameters
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Analyte X | 3.45 | 185.2 | 94.1 |
| This compound | 3.45 | 188.2 | 96.1 |
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 5,234 | 101,456 | 0.052 |
| 5 | 26,170 | 102,345 | 0.256 |
| 10 | 51,890 | 100,987 | 0.514 |
| 50 | 258,900 | 101,789 | 2.544 |
| 100 | 521,340 | 102,001 | 5.111 |
| 500 | 2,605,780 | 101,567 | 25.656 |
Disclaimer: The troubleshooting scenarios, experimental protocols, and data presented here are illustrative and based on general principles of chromatography and mass spectrometry. Due to limited specific published data on this compound, these guidelines should be adapted and validated for your specific application.
References
Technical Support Center: Addressing Ion Suppression with Deuterated Internal Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression effects in liquid chromatography-mass spectrometry (LC-MS) using deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS analysis?
A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][2][3] The "matrix" consists of all components in a sample apart from the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1][2] Ion suppression typically occurs in the ion source of the mass spectrometer, where competition for charge or surface area on the electrospray ionization (ESI) droplets between the analyte and matrix components can hinder the analyte's ability to form gas-phase ions.[1] ESI is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1]
Q2: How do deuterated internal standards theoretically correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) is chemically and physically almost identical to the analyte.[4] Consequently, it should co-elute with the analyte and experience the same degree and type of ion suppression.[1][5] By calculating the ratio of the analyte signal to the IS signal, variations in signal intensity caused by matrix effects can be normalized.[1][4] This allows for more accurate and precise quantification, as the ratio should remain constant even if the absolute signals of both the analyte and the IS are suppressed.
Q3: Can deuterated internal standards ever fail to correct for ion suppression?
A3: Yes, while highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[4][6] A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the deuterated internal standard.[1][4][7] If this separation causes them to elute into regions with different matrix components, they will experience differential ion suppression, leading to inaccurate quantification.[1]
Q4: What are the common causes of ion suppression?
A4: Ion suppression can be caused by a variety of endogenous and exogenous substances. Common sources include:
-
Endogenous matrix components: Salts, lipids (especially phospholipids), proteins, and other small molecules naturally present in biological samples.[8][9]
-
Exogenous substances: Contaminants from plasticware, mobile phase additives like trifluoroacetic acid (TFA), and dosing vehicles.[5][9]
-
High concentrations of the analyte or internal standard: These can saturate the ionization process, leading to a non-linear response.[5]
Q5: What is the difference between ion suppression and ion enhancement?
A5: Both are types of matrix effects where co-eluting compounds interfere with the ionization of the target analyte.[2] Ion suppression leads to a decrease in the analyte's signal intensity, while ion enhancement results in an increased signal.[4] Ion suppression is the more commonly encountered phenomenon.[2]
Troubleshooting Guides
Problem 1: Inconsistent or inaccurate quantitative results despite using a deuterated internal standard.
-
Possible Cause: Differential ion suppression between the analyte and the deuterated internal standard.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of the analyte and the deuterated internal standard to confirm they have identical retention times.[5] Even a small shift can lead to differential suppression.
-
Evaluate Matrix Effects: Quantify the extent of ion suppression for both the analyte and the internal standard individually using the methods described in the "Experimental Protocols" section below. A significant difference in the matrix effect percentage between the analyte and the IS confirms differential suppression.
-
Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to improve the separation of the analyte from interfering matrix components or to ensure co-elution of the analyte and IS.[1]
-
Improve Sample Cleanup: Implement or enhance sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the matrix components prior to analysis.[10][11]
-
Consider a Different Isotope-Labeled Standard: If available, a ¹³C or ¹⁵N labeled internal standard may exhibit a smaller chromatographic shift relative to the analyte compared to a deuterated standard and can be a better choice to minimize differential ion suppression effects.[12]
-
Problem 2: The signal for my deuterated internal standard is decreasing throughout the analytical run.
-
Possible Cause: Carryover of late-eluting matrix components that are causing increasing ion suppression over time.
-
Troubleshooting Steps:
-
Introduce a Column Wash Step: Add a high-organic wash at the end of each chromatographic run to elute strongly retained matrix components.
-
Optimize the Autosampler Wash: Ensure the autosampler wash procedure is effective in removing residues from the injection needle and port between samples.
-
Inject Blanks: Inject blank solvent samples after high-concentration samples to assess for carryover.
-
Problem 3: Poor sensitivity and a low signal-to-noise ratio for the analyte.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Assess the Matrix Effect: Perform a post-column infusion experiment (see "Experimental Protocols") to identify the regions of greatest ion suppression in your chromatogram.
-
Enhance Sample Cleanup: Implement or optimize an SPE or LLE protocol to remove a broader range of interfering compounds.[5]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components that cause ion suppression.[5]
-
Optimize Ion Source Parameters: Adjust ion source settings (e.g., gas flows, temperatures) to potentially minimize the impact of matrix components.
-
Data Presentation
Table 1: Example Data Illustrating Differential Ion Suppression
| Sample ID | Analyte Peak Area (Neat Solution) | Analyte Peak Area (Spiked Matrix) | Matrix Effect (%) for Analyte | IS Peak Area (Neat Solution) | IS Peak Area (Spiked Matrix) | Matrix Effect (%) for IS | Analyte/IS Ratio (Neat) | Analyte/IS Ratio (Matrix) |
| Sample 1 | 1,200,000 | 650,000 | 54.2% | 1,150,000 | 850,000 | 73.9% | 1.04 | 0.76 |
| Sample 2 | 1,210,000 | 590,000 | 48.8% | 1,160,000 | 820,000 | 70.7% | 1.04 | 0.72 |
| Sample 3 | 1,195,000 | 710,000 | 59.4% | 1,145,000 | 880,000 | 76.9% | 1.04 | 0.81 |
A significant difference in the Matrix Effect (%) between the analyte and the internal standard (IS) indicates differential ion suppression.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
-
Objective: To quantify the degree of ion suppression or enhancement for an analyte and its deuterated internal standard in a specific matrix.[4]
-
Methodology:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike the analyte and internal standard into a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.[4]
-
-
Analysis: Analyze both sets of samples by LC-MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
-
Interpretation:
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Protocol 2: Qualitative Assessment of Ion Suppression (Post-Column Infusion)
-
Objective: To identify regions in the chromatogram where ion suppression occurs.[1][5]
-
Methodology:
-
Setup:
-
Prepare a solution of your analyte and internal standard at a concentration that provides a stable and moderate signal.
-
Using a T-piece, continuously infuse this solution into the MS ion source, post-column.
-
-
Analysis:
-
While the standard solution is being infused, inject an extracted blank matrix sample onto the LC column.
-
-
Interpretation:
-
Monitor the signal for the analyte and internal standard. Dips in the baseline signal indicate retention times where matrix components are eluting and causing ion suppression.[1]
-
-
Visualizations
Caption: A troubleshooting workflow for inconsistent results.
Caption: Experimental setup for post-column infusion.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. myadlm.org [myadlm.org]
- 7. waters.com [waters.com]
- 8. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. longdom.org [longdom.org]
- 11. gmi-inc.com [gmi-inc.com]
- 12. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (Benzyloxy)benzene-d2
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the synthesis yield of (Benzyloxy)benzene-d2. The primary synthesis route discussed is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Williamson ether synthesis. This reaction involves the deprotonation of a deuterated phenol (B47542) (e.g., phenol-d2) to form a phenoxide, which then acts as a nucleophile to attack an electrophilic benzyl (B1604629) halide (e.g., benzyl bromide) in an SN2 reaction.[1][3] This method is favored for its reliability and the commercial availability of the necessary starting materials.
Q2: Which analytical techniques are best for confirming the isotopic purity of my final product?
A2: The primary techniques for determining chemical and isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).[4]
-
¹H and ²H NMR can confirm the positions and relative abundance of deuterium (B1214612) labels.[4]
-
HR-MS is used to determine the isotopic enrichment by analyzing the relative abundance of H/D isotopologue ions.[4]
Q3: Can the presence of deuterium affect the compound's behavior during purification?
A3: Yes, although the effect is often subtle. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity. This may slightly alter retention times during chromatography.[4] In some cases, these small differences can be exploited for separating deuterated and non-deuterated compounds.[4]
Q4: What is isotopic scrambling, and how can I prevent it?
A4: Isotopic scrambling is the unwanted distribution of isotopes to positions other than the intended ones in a molecule.[4] This can decrease the isotopic purity of your final product. To prevent scrambling, especially H/D exchange, it is crucial to use aprotic solvents and avoid acidic or basic conditions where exchange with residual protons (from water or solvents) can occur.[4]
Troubleshooting Guide: Low Synthesis Yield
Q5: My synthesis of this compound resulted in a low yield. What are the most likely causes?
A5: Low yields in the Williamson ether synthesis are common and can typically be attributed to incomplete reactions or competing side reactions.[1] Key factors to investigate include reaction conditions, reagent quality, and the presence of side products. Typical laboratory yields for this synthesis range from 50% to 95%.[1]
Q6: How can I minimize the formation of side products?
A6: The Williamson synthesis can compete with base-catalyzed elimination and C-alkylation of the phenoxide ring.[1]
-
Elimination: While benzyl halides are primary and less prone to elimination, using a strong, bulky base or excessively high temperatures can favor this side reaction. Using a less-hindered base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is recommended.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile and can be alkylated on the aromatic ring instead of the oxygen. The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF or acetonitrile (B52724) generally favor the desired O-alkylation.[1]
Q7: What are the optimal reaction conditions to improve yield?
A7: Optimizing the solvent, base, temperature, and reaction time is critical.
-
Solvent: Polar aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF) are highly effective as they solvate the cation of the base, leaving a more reactive "naked" alkoxide nucleophile.[1] Using protic solvents can slow the reaction rate.[1]
-
Base: A strong base is required to fully deprotonate the phenol. Sodium hydride (NaH) is a common and effective choice. Other bases like potassium carbonate (K₂CO₃) can also be used, sometimes with a phase-transfer catalyst to improve solubility and reaction rate.[1]
-
Temperature: The reaction is typically conducted at temperatures between 50 to 100 °C.[1] Starting at a lower temperature (e.g., 50-60 °C) and monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable. If the reaction is slow, the temperature can be gradually increased.
-
Reaction Time: Reaction times can vary from 1 to 8 hours.[1] It is essential to monitor the reaction until the starting material is consumed to avoid incomplete conversion.
Q8: Does the choice of leaving group on the benzyl component matter?
A8: Yes, the leaving group ability is crucial for an SN2 reaction. The general reactivity order is I > Br > Cl. Benzyl bromide is often a good balance of reactivity and cost. If the reaction with benzyl chloride is too slow, adding a catalytic amount of a soluble iodide salt (e.g., NaI or KI) can significantly increase the rate via the Finkelstein reaction, which generates the more reactive benzyl iodide in situ.[1]
Data Presentation
The following table summarizes how different experimental parameters can influence the yield of a typical Williamson ether synthesis.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Outcome |
| Solvent | Ethanol (Protic) | DMF (Polar Aprotic) | Increased reaction rate and yield in DMF.[1] |
| Base | NaOH (Aqueous) | NaH (Anhydrous) | Higher yield with NaH due to complete deprotonation and absence of water. |
| Temperature | Room Temperature (25 °C) | 70 °C | Faster reaction and higher conversion at elevated temperatures.[1] |
| Leaving Group | Benzyl Chloride | Benzyl Bromide | Benzyl bromide is more reactive, leading to a faster reaction and potentially higher yield.[3] |
| Catalyst | None | Phase-Transfer Catalyst | Useful with weaker bases or in biphasic systems to increase alkoxide solubility and rate.[1] |
Experimental Protocols
Protocol: Synthesis of (Benzyloxy)benzene-d5 via Williamson Ether Synthesis
This protocol is a general guideline and assumes the use of phenol-d6 (B82959) as the deuterated starting material.
Materials:
-
Phenol-d6
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Benzyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add phenol-d6 (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the phenol-d6.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases. This forms the sodium phenoxide-d5.
-
Alkylation: Dissolve benzyl bromide (1.05 eq) in a small amount of anhydrous DMF and add it to the dropping funnel. Add the benzyl bromide solution dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting phenol has been consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure (Benzyloxy)benzene-d5.[4]
-
Analysis: Characterize the final product and determine its chemical and isotopic purity using NMR and HR-MS.[4]
Visualizations
Caption: Williamson ether synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
References
Purification strategies to remove protic impurities from (Benzyloxy)benzene-d2
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of (Benzyloxy)benzene-d2. The focus is on effectively removing common protic impurities that may arise during synthesis or handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common protic impurities found in crude this compound?
A1: Based on typical synthetic routes like the Williamson ether synthesis, the most common protic impurities are unreacted starting materials or byproducts of side reactions. These include:
-
Phenol (B47542): From incomplete reaction of the starting phenoxide.
-
Benzyl (B1604629) Alcohol: Can arise from hydrolysis of the benzyl halide reagent or be an unreacted starting material if used directly.
-
Water: Introduced during aqueous work-up steps or from atmospheric moisture.
-
Alcohol Solvents (e.g., Ethanol): If used as the reaction solvent.
Q2: How can I efficiently remove acidic impurities like phenol?
A2: The most effective method for removing acidic impurities such as phenol is through liquid-liquid extraction with a basic aqueous solution.[1][2] Phenol is acidic and reacts with a base (like NaOH or NaHCO₃) to form a water-soluble salt (sodium phenoxide), which partitions into the aqueous layer.[1] this compound is a neutral compound and will remain in the organic phase. A dilute solution of sodium hydroxide (B78521) (e.g., 5-10%) is generally sufficient for this purpose.[1][2]
Q3: What is the best strategy for removing residual water from this compound?
A3: To remove trace amounts of water after an aqueous work-up, the use of an anhydrous inorganic drying agent is recommended.[3] Common choices for drying ether solutions include:
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄): Acts quickly and has a high capacity for water.
-
Anhydrous Sodium Sulfate (Na₂SO₄): A neutral drying agent with high capacity, but it works more slowly.[3]
-
Molecular Sieves (4Å): Very effective at removing water to very low levels and are ideal for achieving strictly anhydrous conditions.[4][5] Calcium chloride (CaCl₂) can also be used but may form complexes with ethers, so it should be used with caution.[5]
Q4: Can column chromatography be used to purify this compound?
A4: Yes, column chromatography is a highly effective method for separating this compound from non-volatile or polar impurities like residual benzyl alcohol or phenol.
-
Silica (B1680970) Gel: Standard silica gel can be used, as it effectively separates compounds based on polarity.[6] However, since silica gel is slightly acidic, it can potentially cause degradation of acid-sensitive compounds.[7]
-
Alumina (B75360): Neutral or basic alumina is an excellent alternative, especially if compound stability on silica is a concern.[8] Activated alumina is also very effective at removing polar impurities and peroxides.[5][9][10]
Q5: Is distillation a viable purification method?
A5: Yes, distillation, particularly under reduced pressure (vacuum distillation), can be an effective final purification step. This is especially useful for separating this compound from impurities with significantly different boiling points.
-
Phenol (BP: 181.7 °C) and Benzyl Alcohol (BP: 205 °C) have lower boiling points than (Benzyloxy)benzene (BP: ~287 °C) , allowing for their removal as distillates, leaving the purified product behind.
-
Vacuum distillation is preferred to lower the required temperature and prevent thermal degradation of the product.
Troubleshooting Guide
Problem: An emulsion formed during the basic wash and the layers will not separate.
Solution: Emulsions often form when the densities of the aqueous and organic layers are similar or due to the presence of surfactant-like impurities.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[11] This increases the ionic strength and density of the aqueous layer, which helps to break up the emulsion and force a cleaner separation.
-
Gentle Swirling: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to mix the layers.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break the emulsion.
Problem: My compound is streaking or showing signs of degradation on a silica gel TLC plate.
Solution: This suggests your compound may be sensitive to the acidic nature of standard silica gel.[7]
-
Assess Stability: Run a 2D TLC. Spot your compound, run the plate in a solvent system, dry it, turn it 90 degrees, and run it again in the same solvent system. If a new spot appears or streaking is evident, degradation is occurring.[7]
-
Use Deactivated Silica: Neutralize the silica gel by preparing the slurry for your column with an eluent containing a small amount (1-2%) of a base like triethylamine (B128534) (TEA).[7]
-
Switch to Alumina: Use a neutral or basic alumina stationary phase, which is less likely to cause degradation of acid-sensitive compounds.[8]
Problem: After purification and solvent removal, my NMR spectrum still shows a broad water peak.
Solution: This indicates that the drying step was insufficient.
-
Increase Drying Time/Agent: Allow the organic solution to sit over the drying agent for a longer period (e.g., 15-30 minutes) with occasional swirling.[3] Ensure you have added enough drying agent; it should flow freely and not clump together.[3]
-
Use a Stronger Drying Agent: For extremely dry product, use molecular sieves or dry the solution over sodium wire (with extreme caution).[4][9]
-
Azeotropic Removal: Dissolve the product in a solvent that forms an azeotrope with water, such as toluene, and remove the solvent on a rotary evaporator. Repeat this process 2-3 times to chase out residual water.
Quantitative Data Summary
| Purification Method | Target Impurity | Efficiency | Notes |
| Liquid-Liquid Extraction | Phenol | High | Uses a basic aqueous solution (e.g., 5% NaOH) to convert phenol to its water-soluble salt.[1][2] |
| Benzyl Alcohol | Low to Moderate | Relies on partitioning between organic and aqueous phases; multiple extractions may be needed. | |
| Water | N/A | This step introduces water. | |
| Column Chromatography | Phenol | High | Good separation based on polarity differences. |
| Benzyl Alcohol | High | Benzyl alcohol is significantly more polar than the ether product, leading to good separation. | |
| Drying Agents | Water | High | Efficiency depends on the agent. Molecular sieves are among the most effective.[4] |
| Vacuum Distillation | Phenol | High | Effective due to the large boiling point difference (>100 °C). |
| Benzyl Alcohol | High | Effective due to the significant boiling point difference (~80 °C). |
Experimental Protocols
Protocol 1: Removal of Phenol using Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether or dichloromethane (B109758) (DCM). Use approximately 10-20 mL of solvent per gram of crude product.
-
Transfer: Transfer the solution to a separatory funnel.
-
Extraction: Add an equal volume of a 5% aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and gently invert it several times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with the 5% NaOH solution one more time to ensure all phenol is removed.
-
Wash: Wash the organic layer with an equal volume of water, followed by an equal volume of brine to facilitate phase separation and remove residual water.[11]
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[3]
-
Filtration & Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the phenol-free product.
Protocol 2: Purification by Flash Column Chromatography
-
Select Stationary Phase: Choose silica gel for general purification or neutral alumina if acid sensitivity is a concern.[6][8]
-
Determine Eluent System: Use thin-layer chromatography (TLC) to find a solvent system that provides good separation. A mixture of hexane (B92381) and ethyl acetate (B1210297) is a common starting point. Aim for an Rf value of ~0.3 for the this compound.
-
Pack the Column: Prepare a slurry of the chosen stationary phase in the eluent and pack the column, ensuring there are no air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent like DCM if necessary) and load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure to run the solvent through the column, collecting fractions.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision tree for selecting the appropriate purification strategy.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Drying solvents and Drying agents [delloyd.50megs.com]
- 6. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Purification of Diethyl ether (Ethyl ether) - Chempedia - LookChem [lookchem.com]
- 10. Activated Alumina Adsorbent for Petroleum Ether Industry Removing Polar Impurities-China Helvo Chemical Co, Ltd [helvo.com.cn]
- 11. columbia.edu [columbia.edu]
Stability issues of deuterated standards in different solvents.
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing stability issues related to deuterated standards in various solvents. Below you will find troubleshooting guides and frequently asked questions to help ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for deuterated standards?
Proper storage is critical to maintain the isotopic and chemical purity of deuterated standards. For solids or lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect from moisture. Solutions should be stored in well-sealed, amber vials at low temperatures (typically 2-8°C or -20°C) and protected from light, especially for photosensitive compounds.[1] Always refer to the manufacturer's certificate of analysis for specific storage instructions.[1][2][3]
Q2: Which solvent should I use to reconstitute and prepare my deuterated standard solution?
The choice of solvent is critical to prevent deuterium-hydrogen (H/D) exchange. High-purity aprotic solvents like acetonitrile (B52724), methanol, or ethyl acetate (B1210297) are generally recommended.[1] It is crucial to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent, which would compromise the isotopic purity of the standard.[1][3][4] The solvent must also be compatible with your analytical method (e.g., LC-MS/MS).[1]
Q3: What is hydrogen-deuterium (H-D) exchange and how can it be prevented?
H-D exchange is a chemical reaction where a deuterium atom in a molecule is swapped with a hydrogen atom from the surrounding environment, such as the solvent.[2][3] This can lead to a decrease in the mass of the internal standard and result in inaccurate quantification.[3]
Prevention Strategies:
-
Use aprotic solvents: When possible, use aprotic solvents for reconstitution and storage.[3]
-
Control pH: Maintain aqueous solutions at a near-neutral pH.[3][4]
-
Low Temperatures: Store solutions at low temperatures to reduce the rate of exchange.[3]
-
Stable Labeling: Choose internal standards where the deuterium labels are in stable, non-exchangeable positions (e.g., not on heteroatoms like -OH or -NH, or on carbons adjacent to carbonyl groups).[3][5][6]
Q4: How can I verify the isotopic and chemical purity of my deuterated standard?
The purity of deuterated standards should be verified upon receipt and periodically thereafter.
-
High-Resolution Mass Spectrometry (HRMS): This technique is powerful for determining isotopic enrichment by analyzing the distribution of isotopologues.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the position of deuterium labels and assess isotopic purity.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector can be used to assess chemical purity.[1]
Q5: Can I mix multiple deuterated standards in a single stock solution?
While it is possible to create a mixed stock solution, it is generally recommended to prepare individual stock solutions for each deuterated standard.[1] This provides greater flexibility and prevents potential cross-reactivity or degradation that might occur in a complex mixture.[1] If preparing a mixed solution, ensure all compounds are stable and soluble in the chosen solvent.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Internal Standard Signal in LC-MS/MS Analysis
-
Question: Why is the signal from my deuterated internal standard inconsistent across a batch of samples?
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Storage | 1. Prepare a fresh working solution from the stock solution.[3]2. If the issue persists, prepare a new stock solution from the neat material.[3]3. Verify storage conditions (temperature, light exposure).[3] |
| Adsorption to Surfaces | 1. Use silanized glass vials to minimize adsorption.[3]2. Prepare working solutions fresh before each use, especially for low concentrations.[3] |
| Inappropriate Solvent/Matrix pH | 1. Measure the pH of your solvent and sample matrix.[3]2. Adjust the pH to be as close to neutral as possible, if compatible with your analytical method.[3] |
| Differential Matrix Effects | 1. Improve sample clean-up to remove interfering matrix components.[6]2. Conduct a post-extraction addition experiment to assess the matrix effect.[6] |
Issue 2: Loss of Deuterium Label (Isotopic Exchange)
-
Question: How can I determine if my deuterated standard is losing its deuterium label?
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Labile Deuterium Position | 1. Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[6] Avoid labels on heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups.[5][6] |
| Solvent-Mediated Exchange | 1. Incubation Study: Incubate the deuterated internal standard in a blank matrix for a time equivalent to your sample preparation and analysis time. Analyze the sample to see if there is an increase in the non-labeled compound.[6] |
| Acidic or Basic Conditions | 1. Avoid storing deuterated compounds in acidic or basic solutions.[3][4] |
Quantitative Data Summary
Table 1: General Stability of Deuterated Standards in Common Solvents
| Solvent | Type | General Stability for Long-Term Storage | Key Considerations |
| Acetonitrile | Aprotic | High | Recommended for stock solutions.[1] Low viscosity and good elution strength in RP-HPLC.[7] |
| Methanol | Protic | Moderate to High | Generally suitable, but the protic nature can increase the risk of H/D exchange over time, especially with labile deuterons.[1][8] |
| Ethyl Acetate | Aprotic | High | Good choice for non-polar compounds. |
| Water (neutral pH) | Protic | Low to Moderate | Not recommended for long-term storage due to the high risk of H/D exchange.[1] Prepare fresh as needed. |
| Aqueous Buffers (acidic/basic) | Protic | Very Low | Should be avoided as they can catalyze H/D exchange.[1][3] |
Table 2: Influence of Storage Temperature on Deuterated Standard Stability
| Storage Temperature | Recommended For | Rationale |
| 2-8°C | Short-term storage of solutions (days to weeks).[1] | Slows down potential degradation and H/D exchange. |
| -20°C | Long-term storage of both solid standards and solutions.[1][3] | Minimizes the risk of degradation and isotopic exchange.[1] |
| -80°C | Very long-term storage or for highly sensitive compounds. | Provides maximum stability. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
-
Equilibration: Allow the vial containing the lyophilized or solid deuterated standard to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture.[1]
-
Reconstitution (Stock Solution): Briefly centrifuge the vial to ensure all powder is at the bottom. Reconstitute the standard in a high-purity aprotic solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).[1] Use a Class A volumetric flask for accuracy.[2]
-
Storage of Stock Solution: Store the stock solution in an amber, tightly sealed vial at -20°C.[1]
-
Preparation of Working Solution: On the day of the experiment, allow the stock solution to warm to room temperature. Perform serial dilutions of the stock solution with the appropriate solvent (often the mobile phase or a compatible solvent) to create a working solution at the desired concentration for spiking into your samples.[1]
Protocol 2: Assessment of Deuterated Standard Stability in a New Solvent or Matrix
-
Prepare Samples: Prepare quality control (QC) samples at low and high concentrations in the solvent or matrix to be tested. Spike these QCs with the deuterated internal standard at the working concentration.
-
Time Zero (T0) Analysis: Analyze a set of freshly prepared QC samples immediately to establish the baseline response ratio of the analyte to the internal standard.[3]
-
Incubate Samples: Store the remaining QC samples under the intended experimental conditions (e.g., room temperature, 4°C, etc.) for a defined period (e.g., 24, 48, 72 hours).
-
Analyze Incubated Samples: After the incubation period, analyze the QC samples.
-
Evaluate Stability: Compare the response ratios of the incubated samples to the T0 samples. A significant deviation may indicate instability of the deuterated standard in the tested solvent or matrix.
Visualizations
Caption: Experimental Workflow for Deuterated Standard Preparation and Use.
Caption: Troubleshooting Logic for Inconsistent Internal Standard Signals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. chromtech.com [chromtech.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalytic Deuteration of Benzylic C-H Bonds
Welcome to the technical support center for the catalytic deuteration of benzylic C-H bonds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this critical isotopic labeling technique.
Troubleshooting Guide
This section addresses common issues encountered during the catalytic deuteration of benzylic C-H bonds. Each problem is presented with potential causes and detailed solutions.
Problem 1: Low Deuterium (B1214612) Incorporation
Symptoms: The desired level of deuterium incorporation at the benzylic position is not achieved, as confirmed by mass spectrometry or NMR analysis.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Catalyst Activity | - Increase catalyst loading: Gradually increase the catalyst concentration. - Screen different catalysts: The choice of catalyst (e.g., alkali-metal bases, transition metal complexes) is crucial. For instance, with alkali-metal bases, an important effect is observed where CsHMDS and RbHMDS show higher activity than KHMDS, while LiHMDS and NaHMDS may be inactive[1]. - Ligand modification (for transition metals): The electronic and steric properties of the ligand can significantly impact catalyst activity. For palladium-catalyzed reactions, N,N-bidentate ligands containing an N-acylsulfonamide group have shown high activity[2]. |
| Poor Deuterium Source Reactivity | - Select an appropriate deuterium source: Common sources include D₂O, D₂ gas, and deuterated solvents like DMSO-d₆ or CH₃OD[1][2][3]. The choice depends on the catalytic system and substrate. D₂O is a convenient and inexpensive source[2]. - Increase the excess of deuterium source: Using the deuterated solvent as the reaction medium ensures a large excess[1]. |
| Catalyst Deactivation/Poisoning | - Purify reagents and solvents: Impurities can poison the catalyst. Ensure all materials are of high purity and solvents are anhydrous if required. - Avoid incompatible functional groups: Certain functional groups can coordinate to and deactivate the metal center[3]. Protecting groups may be necessary. |
| Reversible C-H Activation | - Increase reaction time or temperature: Allowing the reaction to proceed for a longer duration or at a higher temperature can drive the equilibrium towards the deuterated product. However, be mindful of potential side reactions or decomposition[3]. - Multiple cycles: In some cases, achieving high isotopic incorporation may require multiple reaction cycles[3]. |
Problem 2: Poor Selectivity (Deuteration at Non-Benzylic Positions)
Symptoms: Deuterium is incorporated at undesired positions, such as aromatic C-H bonds or other aliphatic C-H bonds, in addition to or instead of the benzylic position.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Overly Harsh Reaction Conditions | - Lower the reaction temperature: Harsher conditions, such as those used with supercritical D₂O, can lead to deuteration of less acidic C-H bonds, including those on aromatic rings[1]. Milder conditions often favor deuteration of the more acidic benzylic C-H bonds[1]. |
| Non-selective Catalyst | - Choose a catalyst with higher selectivity: Some catalysts are inherently more selective for benzylic C-H bonds. For example, certain cobalt-catalyzed systems have shown high selectivity for benzylic C(sp³)–H bonds[4]. - Employ directing groups: While the goal is often non-directed deuteration, in some cases, a directing group can ensure high regioselectivity for a specific position[5]. |
| Deuterium Scrambling | - Optimize reaction time: Prolonged reaction times can sometimes lead to deuterium scrambling. Monitor the reaction progress to find the optimal endpoint. |
| Influence of Base | - Modulate basicity: The presence of a base can influence selectivity. For instance, the presence of D₂O can decrease the basicity of the medium, which in some cases leads to better selectivity for the benzylic position[1]. |
Problem 3: Substrate Incompatibility and Low Yield
Symptoms: The starting material is consumed, but the desired deuterated product is obtained in low yield, or significant degradation of the starting material is observed.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Functional Group Intolerance | - Select a milder catalytic system: Harsh conditions, such as the use of strong bases like organosodium intermediates, are incompatible with sensitive functional groups like ketones, esters, and nitriles[1]. Transition metal-catalyzed methods often offer better functional group tolerance[2]. - Use protecting groups: Temporarily protecting sensitive functional groups can prevent side reactions. |
| Substrate Decomposition | - Lower the reaction temperature: High temperatures can lead to the decomposition of thermally sensitive substrates[1]. - Reduce reaction time: Minimize the exposure of the substrate to the reaction conditions. |
| Poor Solubility | - Choose an appropriate solvent: The substrate and catalyst must be soluble in the reaction medium. Co-solvents may be necessary in some cases[3]. |
Frequently Asked Questions (FAQs)
Q1: What is the Kinetic Isotope Effect (KIE) and how does it relate to benzylic C-H deuteration?
A1: The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes[6]. In the context of drug development, replacing a hydrogen atom with a deuterium atom at a metabolically vulnerable position, such as a benzylic C-H bond, can slow down the rate of metabolic cleavage of that bond[7][8]. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break[7]. This can lead to improved pharmacokinetic profiles, such as a longer drug half-life and reduced formation of toxic metabolites[7].
Q2: How can I achieve precise deuteration (e.g., incorporation of exactly two deuterium atoms) at the benzylic position?
A2: Achieving precise deuteration can be challenging with methods like hydrogen isotope exchange (HIE), which can result in a mixture of isotopologues[4][9]. For precise deuteration, alternative synthetic strategies are often employed. One such method is the copper-catalyzed transfer hydrodeuteration of aryl alkynes, which can provide aryl alkanes with high levels of deuterium incorporation specifically at the benzylic position[4][9]. This method benefits from a high degree of regiocontrol during the hydrocupration steps[4][9].
Q3: What are the advantages of using D₂O as a deuterium source?
A3: D₂O is a highly attractive deuterium source for several reasons[2]:
-
Cost-effective: It is generally the cheapest source of deuterium.
-
Readily available: D₂O is widely available.
-
Safe: It is non-toxic and easy to handle.
-
Environmentally benign: It is considered a green solvent/reagent.
Many modern catalytic systems, particularly those based on palladium, have been developed to use D₂O as the sole deuterium source and solvent[2][10].
Q4: Can I deuterate complex molecules like active pharmaceutical ingredients (APIs)?
A4: Yes, late-stage deuteration of complex molecules, including APIs, is a significant area of research[2][11][12]. The key is to use a catalytic system that exhibits high functional group tolerance and operates under mild conditions. Photoredox-mediated hydrogen atom transfer[11][12] and certain transition metal-catalyzed HIE reactions[2] have been successfully applied to the deuteration of a wide range of pharmaceuticals.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Benzylic C-H Deuteration using D₂O
This protocol is a generalized procedure based on modern palladium-catalyzed HIE reactions.
Materials:
-
Aromatic substrate with a benzylic C-H bond
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., N,N-bidentate ligand with an N-acylsulfonamide group)[2]
-
D₂O (as solvent and deuterium source)
-
Reaction vessel (e.g., sealed tube or microwave vial)
Procedure:
-
To a reaction vessel, add the aromatic substrate, palladium catalyst, and ligand.
-
Add D₂O to the vessel. The vessel should be sealed to prevent the evaporation of the solvent.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 hours). The reaction progress can be monitored by taking aliquots and analyzing them by ¹H NMR or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the deuterated product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the degree and position of deuterium incorporation.
Protocol 2: Copper-Catalyzed Transfer Hydrodeuteration of an Aryl Alkyne for Precise Benzylic Deuteration
This protocol is adapted from methods for the precise deuteration of benzylic positions[4][9].
Materials:
-
Aryl alkyne substrate
-
Copper catalyst (e.g., Cu(OAc)₂)
-
Ligand (e.g., DTB-DPPBz)[4]
-
Deuterated alcohol (e.g., isopropanol-d₈) as the deuterium source
-
Silane (B1218182) reducing agent (e.g., dimethoxy(methyl)silane)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the copper catalyst and ligand to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the aryl alkyne substrate, deuterated alcohol, and silane reducing agent.
-
Seal the vessel and stir the reaction mixture at the specified temperature (e.g., 40 °C) for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
-
Analyze the purified product by NMR and mass spectrometry to confirm the high isotopic purity of the α,α-dideuterated product.
Visualizations
Caption: Troubleshooting workflow for catalytic benzylic C-H deuteration.
Caption: Logical relationships between challenges, parameters, and solutions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Site-Selective Silver-Catalyzed C–H Bond Deuteration of Five-Membered Aromatic Heterocycles and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. neulandlabs.com [neulandlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Precision Deuteration Using Cu-Catalyzed Transfer Hydrodeuteration to Access Small Molecules Deuterated at the Benzylic Position - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Analytical Method Validation Using Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the integrity and reliability of analytical data are paramount. In quantitative analysis, particularly in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), the use of an appropriate internal standard is crucial for achieving accurate and reproducible results.[1][2] This guide provides an objective comparison of deuterated internal standards, such as (Benzyloxy)benzene-d2, against other alternatives, supported by experimental data and detailed methodologies.
The fundamental role of an internal standard is to compensate for variations inherent in the analytical process, including sample extraction, injection volume, and ionization efficiency in the mass spectrometer.[1] Stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, are widely considered the "gold standard" in bioanalysis due to their chemical and physical properties being nearly identical to the analyte of interest.[1][2] This similarity allows them to effectively track and correct for analytical variabilities, leading to more robust and reliable data.[1]
Performance Comparison: Deuterated vs. Other Internal Standards
The primary advantage of a deuterated internal standard is its ability to co-elute with the analyte, meaning it experiences the same matrix effects.[1][3] Matrix effects, caused by other components in a sample, can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. By behaving almost identically to the analyte during chromatography and ionization, a deuterated standard provides a more accurate correction for these effects compared to analog internal standards or standards with different chemical structures.
| Internal Standard Type | Advantages | Disadvantages |
| Deuterated Standards | Co-elutes with the analyte, providing the best correction for matrix effects and variability in extraction and ionization.[1][3] High accuracy and precision. | Can sometimes exhibit slight differences in retention time compared to the non-labeled analyte.[3] Potential for isotopic interference if not carefully selected. |
| Analog Standards | Structurally similar to the analyte. Can provide better correction than structurally unrelated standards. | May not co-elute with the analyte, leading to differential matrix effects.[1] May have different extraction recoveries than the analyte. |
| Structurally Unrelated Standards | Readily available and cost-effective. | Does not effectively compensate for matrix effects or variability in extraction and ionization. Prone to significant inaccuracies. |
Experimental Protocol for Method Validation
A comprehensive validation of an analytical method is essential to ensure its reliability. The following is a general protocol for validating an LC-MS/MS method using a deuterated internal standard, based on guidelines from regulatory agencies.[4]
Objective: To validate a quantitative LC-MS/MS method for the determination of an analyte in a biological matrix using a deuterated internal standard.
1. Preparation of Standards and Quality Control Samples:
-
Prepare a stock solution of the analyte and the deuterated internal standard.
-
Create a series of calibration standards by spiking the analyte into the blank biological matrix at a minimum of six concentration levels.[4]
-
Add a constant concentration of the deuterated internal standard to all calibration standards and samples.[1]
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.[1]
2. Sample Preparation (Example: Liquid-Liquid Extraction):
-
To a known volume of sample (calibration standard, QC, or unknown), add the internal standard solution.
-
Vortex the samples for a brief period to ensure thorough mixing.[3]
-
Add an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).[3]
-
Vortex for an extended period to facilitate the extraction of the analyte and internal standard into the organic layer.[3]
-
Centrifuge the samples to separate the aqueous and organic layers.[3]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Develop a chromatographic method that provides good separation and peak shape for the analyte and internal standard.
-
Optimize the mass spectrometer parameters for the detection of the analyte and the deuterated internal standard.
4. Data Analysis and Validation Parameters:
-
Calculate the peak area ratio of the analyte to the deuterated internal standard.
-
Plot the peak area ratio against the nominal concentration of the analyte to generate a calibration curve.
-
Perform a linear regression analysis to assess the linearity of the method.
-
Evaluate the following validation parameters:
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal value (±20% for the Lower Limit of Quantitation) |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.[1] The response of any interfering peak should not be more than 20% of the response of the LLOQ for the analyte and 5% for the internal standard.[1] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | LOD: Signal-to-noise ratio ≥ 3. LOQ: Signal-to-noise ratio ≥ 10. The LOQ should be determined experimentally.[5] |
| Matrix Effect | The ratio of the analyte response in the presence of matrix to the response in a pure solution should be consistent across different matrix lots.[1] |
| Recovery | The extraction efficiency of the analyte and internal standard should be consistent and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |
Visualizing the Workflow and Principles
To better understand the processes involved, the following diagrams illustrate the analytical method validation workflow and the principle of isotope dilution.
Caption: A generalized workflow for the validation of an analytical method using a deuterated internal standard.
Caption: The principle of isotope dilution mass spectrometry for accurate quantification.
References
A Comparative Guide to (Benzyloxy)benzene-d2 and 13C-Labeled Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical science, particularly within drug development and life sciences research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for achieving high-quality quantitative data. This guide provides an objective comparison of (Benzyloxy)benzene-d2, a deuterated internal standard, with its 13C-labeled counterparts for the quantitative analysis of benzyloxybenzene and structurally related aromatic ethers.
The selection of an appropriate internal standard is a critical decision that can significantly impact the reliability and accuracy of analytical results. While both deuterated and 13C-labeled standards are designed to mimic the behavior of the analyte, subtle but significant differences in their physicochemical properties can lead to divergent performances. This guide will delve into these differences, supported by established principles and experimental data from analogous compounds, to provide a comprehensive overview for researchers.
Key Performance Parameters: A Head-to-Head Comparison
The ideal internal standard should be chemically and physically identical to the analyte of interest, differing only in mass. This ensures it experiences the same extraction recovery, ionization efficiency, and chromatographic retention, thus accurately correcting for variations throughout the analytical process.[1] While both deuterated and 13C-labeled standards aim for this ideal, their inherent properties lead to distinct advantages and disadvantages.
Table 1: Performance Comparison of Deuterated vs. 13C-Labeled Internal Standards
| Performance Parameter | This compound (Deuterated) | 13C-Labeled Benzyloxybenzene | Rationale & Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[2][3] | Typically co-elutes perfectly with the analyte.[3] | The "isotope effect" of deuterium (B1214612) can alter the physicochemical properties, leading to chromatographic separation from the analyte. This can compromise accurate quantification if matrix effects vary across the peak.[4][5] |
| Accuracy & Precision | Can lead to inaccuracies, with some studies showing significant errors due to imperfect retention time matching, especially in the presence of matrix effects.[4] | Generally provides higher accuracy and precision.[6] | Superior co-elution of 13C-labeled standards ensures more reliable correction for matrix effects, leading to more accurate and precise results.[3] |
| Isotopic Stability | Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if the label is on an exchangeable site.[4] | 13C atoms are integrated into the carbon backbone, making them highly stable and not susceptible to exchange.[7] | The stability of the 13C label provides greater assurance of isotopic integrity throughout the analytical workflow. |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, compromising accurate quantification.[3] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[3] | Co-elution is critical for an internal standard to experience the same matrix effects as the analyte. |
| Cost & Availability | Generally more cost-effective and readily available. | Often more expensive and may require custom synthesis.[8][9] | The synthesis of 13C-labeled compounds can be more complex and costly.[9] |
Experimental Protocols
Objective:
To quantify the concentration of benzyloxybenzene in human plasma using a stable isotope-labeled internal standard (this compound or 13C-labeled benzyloxybenzene) and LC-MS/MS.
Materials:
-
Benzyloxybenzene analytical standard
-
This compound or 13C-labeled benzyloxybenzene internal standard (IS)
-
Human plasma (blank)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Standard and Internal Standard Stock Solution Preparation:
-
Prepare stock solutions of benzyloxybenzene and the internal standard in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by serial dilution of the stock solutions with 50:50 methanol:water.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking blank human plasma with the benzyloxybenzene working solutions to achieve a concentration range of 1-1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation & SPE):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the precursor-to-product ion transitions for both benzyloxybenzene and the internal standard. These transitions would need to be optimized by direct infusion of the individual standards.
-
-
-
Quantification:
-
The concentration of benzyloxybenzene is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
-
Visualizing the Workflow and Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion and Recommendation
The selection of an internal standard is a critical determinant of data quality in quantitative LC-MS analysis. While deuterated internal standards like this compound are often more accessible and cost-effective, they are susceptible to the chromatographic isotope effect, which can lead to retention time shifts and potentially compromise data accuracy, especially in complex biological matrices where matrix effects are a concern.[4][5]
For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability in their quantitative assays, 13C-labeled internal standards are unequivocally the superior choice.[3][6] Their identical chromatographic behavior to the native analyte ensures the most effective compensation for matrix effects and other sources of analytical variability.[3] The initial investment in a 13C-labeled standard is often justified by the enhanced data integrity and the increased confidence in the final quantitative results, which are crucial for regulatory submissions and fundamental research.
References
- 1. wsp.wa.gov [wsp.wa.gov]
- 2. researchgate.net [researchgate.net]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. isotope.com [isotope.com]
- 8. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 9. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cross-Validation of (Benzyloxy)benzene-d2 and its Non-Deuterated Analogue
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic modification of molecules to enhance their pharmacokinetic properties is a cornerstone of medicinal chemistry. One such elegant and powerful strategy is the selective replacement of hydrogen atoms with their stable isotope, deuterium (B1214612). This guide provides an objective comparison of the performance of a deuterated compound, using a proxy molecule for the requested (Benzyloxy)benzene-d2, against its non-deuterated counterpart. The principles and experimental data presented herein are broadly applicable to understanding the cross-validation of results obtained with deuterated aromatic ethers.
Due to the limited availability of direct experimental data for this compound, this guide will utilize the well-documented antidepressant, Venlafaxine , and its deuterated analogue, SD-254 , as a scientifically relevant substitute. Venlafaxine contains a methoxybenzene moiety, which undergoes O-demethylation, a metabolic pathway directly comparable to the likely O-debenzylation of (Benzyloxy)benzene. This makes it an excellent model to illustrate the impact of deuteration on metabolic stability.
The Principle of the Kinetic Isotope Effect (KIE)
The fundamental principle underpinning the utility of deuterated compounds is the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium. Consequently, enzymatic reactions that involve the cleavage of this bond as the rate-determining step will proceed more slowly for the deuterated compound. In the context of drug metabolism, this can lead to a reduced rate of clearance, a longer half-life, and altered metabolite profiles, which can translate to improved therapeutic efficacy and safety.
Data Presentation: Comparative Analysis of Venlafaxine and SD-254
The following table summarizes the key differences in the metabolic profile of Venlafaxine and its deuterated analogue, SD-254. The data is compiled from various in vitro and in vivo studies to provide a comprehensive comparison.
| Parameter | Venlafaxine (Non-Deuterated) | SD-254 (Deuterated Venlafaxine) | Key Implications |
| Primary Metabolic Pathway | O-demethylation to O-desmethylvenlafaxine (ODV) | O-demethylation to deuterated ODV | The fundamental metabolic route is the same for both compounds. |
| Primary Metabolizing Enzyme | Cytochrome P450 2D6 (CYP2D6)[1] | Cytochrome P450 2D6 (CYP2D6) | The same enzyme is responsible for the primary metabolism of both compounds. |
| In Vitro Metabolic Stability | Lower | Higher | Deuteration at the O-methyl group slows the rate of enzymatic cleavage by CYP2D6. |
| Plasma Half-life (t½) | Shorter | Longer[2] | Reduced metabolic clearance leads to a longer duration of action for the deuterated drug. |
| Parent Drug Exposure (AUC) | Lower | Higher[3] | A greater amount of the active parent drug is available in the systemic circulation. |
| Metabolite Exposure (ODV AUC) | Higher | Lower[3] | The slower metabolism results in the formation of less of the primary active metabolite. |
| Pharmacokinetic Variability | Higher (influenced by CYP2D6 genotype)[1] | Lower[3] | The reduced reliance on CYP2D6 metabolism can lead to more predictable drug levels across different patient populations. |
Experimental Protocols
A crucial experiment for cross-validating the effects of deuteration is the in vitro metabolic stability assay using human liver microsomes . This assay provides a quantitative measure of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes.
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a non-deuterated compound (e.g., Venlafaxine) and its deuterated analogue (e.g., SD-254).
Materials:
-
Test compounds (Venlafaxine and SD-254, 10 mM stock solutions in DMSO)
-
Pooled human liver microsomes (HLM), 20 mg/mL stock
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Internal standard (e.g., a structurally related compound) in acetonitrile (B52724) for quenching the reaction
-
96-well plates, incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix of HLM in potassium phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Compound Incubation:
-
Add the HLM suspension to the wells of a 96-well plate.
-
Add the test compounds (Venlafaxine or SD-254) to the wells to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an aliquot of the incubation mixture to a separate 96-well plate containing ice-cold acetonitrile with the internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL protein in incubation).
-
Mandatory Visualization
Caption: Metabolic pathway of Venlafaxine.
Caption: Experimental workflow for a microsomal stability assay.
Caption: Logical relationship of the Kinetic Isotope Effect.
Conclusion
The cross-validation of results between a deuterated compound and its non-deuterated analogue is a critical step in the development of next-generation therapeutics. As demonstrated with the case study of Venlafaxine and its deuterated form, SD-254, selective deuteration can significantly improve the metabolic stability of a drug by leveraging the kinetic isotope effect. This often translates to a more favorable pharmacokinetic profile, including a longer half-life and potentially reduced variability in patient populations. The experimental protocols and data presented in this guide provide a framework for researchers, scientists, and drug development professionals to objectively compare the performance of deuterated compounds and make informed decisions in their research and development endeavors.
References
A Comparative Guide to Assessing the Isotopic Purity of (Benzyloxy)benzene-d2 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for assessing the isotopic purity of (Benzyloxy)benzene-d2. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the most appropriate analytical strategy for their specific needs.
Introduction
Deuterium-labeled compounds, such as this compound, are invaluable tools in pharmaceutical research, particularly in metabolic studies, pharmacokinetic assessments, and as internal standards for quantitative analysis. The strategic incorporation of deuterium (B1214612) can alter a drug candidate's metabolic profile, potentially enhancing its therapeutic properties. Consequently, the accurate determination of isotopic purity—the percentage of a compound that is enriched with a specific isotope—is a critical quality control step.[1][2] Mass spectrometry stands out as a primary analytical technique for this purpose due to its high sensitivity and ability to differentiate between isotopologues based on their mass-to-charge ratios.[3][4]
This guide compares two principal mass spectrometry approaches for determining the isotopic purity of this compound: High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology and Experimental Protocols
A successful determination of isotopic purity relies on robust and well-defined experimental protocols. High-resolution mass spectrometry is particularly advantageous as it can readily distinguish between the different isotopologues (d0, d1, d2, etc.).[4]
Experimental Workflow: Isotopic Purity by Mass Spectrometry
The general workflow for assessing isotopic purity using mass spectrometry involves sample preparation, chromatographic separation, mass spectrometric analysis, and data processing.
Caption: General workflow for determining the isotopic purity of this compound using mass spectrometry.
Protocol 1: High-Resolution LC-MS (ESI-HRMS)
Electrospray ionization (ESI) coupled with high-resolution mass spectrometry (HRMS) is a powerful technique for the analysis of moderately polar compounds like (Benzyloxy)benzene.[3][5]
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Further dilute the stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL.
2. LC-MS Parameters:
-
Liquid Chromatography: Utilize a C18 column for separation.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in positive ESI mode.
-
Resolution: Set to >70,000 to resolve isotopic peaks.
-
Scan Range: m/z 100-300.
3. Data Analysis:
-
Extract the ion chromatograms for the [M+H]+ ions of the d0, d1, and d2 isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the relative abundance of the d2 species.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable alternative, particularly for volatile and thermally stable compounds.
1. Sample Preparation:
-
Prepare a 100 µg/mL solution of this compound in dichloromethane.
2. GC-MS Parameters:
-
Gas Chromatograph: Use a capillary column suitable for aromatic compounds (e.g., DB-5ms).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-250.
3. Data Analysis:
-
Identify the molecular ion peaks for each isotopologue. A prominent fragment in the mass spectrum of benzyloxy-containing compounds is the tropylium (B1234903) ion (m/z 91 for the unlabeled species).[6][7]
-
Determine the relative intensities of the molecular ion peaks (d0, d1, d2).
-
Calculate the isotopic purity based on the relative abundance of the d2 molecular ion.
Comparative Data and Performance
The following tables summarize representative data obtained from the analysis of a hypothetical batch of this compound using both HR-LC-MS and GC-MS.
Table 1: Isotopologue Distribution and Purity Assessment
| Parameter | HR-LC-MS | GC-MS |
| Observed m/z ([M+H]+ or M+•) | ||
| (Benzyloxy)benzene-d0 | 185.0961 | 184.0883 |
| (Benzyloxy)benzene-d1 | 186.1024 | 185.0946 |
| This compound | 187.1087 | 186.1009 |
| Relative Abundance (%) | ||
| d0-Isotopologue | 0.8 | 1.0 |
| d1-Isotopologue | 1.5 | 1.8 |
| d2-Isotopologue | 97.7 | 97.2 |
| Calculated Isotopic Purity (%) | 97.7 | 97.2 |
Table 2: Method Performance Comparison
| Feature | HR-LC-MS | GC-MS |
| Mass Accuracy | High (< 5 ppm) | Moderate (unit resolution) |
| Sensitivity | High (sub-ng/mL) | Good (ng/mL) |
| Sample Volatility Requirement | Low | High |
| Thermal Stability Requirement | Low | High |
| Throughput | High | Moderate |
| Complementary Information | --- | Provides fragmentation patterns that can aid in structural confirmation. |
Comparison of Methods
Both HR-LC-MS and GC-MS are capable of determining the isotopic purity of this compound. However, they offer different advantages and are suited to different analytical needs.
Logical Relationship: Method Selection
The choice between HR-LC-MS and GC-MS often depends on sample properties and the desired level of analytical detail.
Caption: Decision tree for selecting between HR-LC-MS and GC-MS based on sample characteristics.
HR-LC-MS is generally the preferred method due to its high mass accuracy, which allows for unambiguous determination of the elemental composition of each isotopologue and confident differentiation from isobaric interferences.[8] Its high sensitivity is also a significant advantage.[3][5]
GC-MS, while typically providing lower mass resolution, is a robust and reliable technique for volatile and thermally stable compounds like (Benzyloxy)benzene. The fragmentation patterns generated by electron ionization can provide additional structural confirmation. Isotope Ratio Monitoring GC-MS (IRM-GCMS) is a more specialized version of this technique that offers very high precision for isotope ratio measurements.[9][10]
For a comprehensive analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is often used in conjunction with mass spectrometry. While MS provides the overall isotopic distribution, NMR (specifically ¹H and ²H NMR) can confirm the specific location of the deuterium atoms within the molecule.[1][11]
Conclusion
The assessment of isotopic purity is a critical step in the development and application of deuterated compounds. Both HR-LC-MS and GC-MS are powerful techniques for the quantitative determination of the isotopic purity of this compound. HR-LC-MS offers superior mass accuracy and sensitivity, making it the method of choice for challenging analyses. GC-MS provides a robust and reliable alternative, especially in quality control settings. The selection of the most appropriate method should be based on the specific requirements of the analysis, including the required level of accuracy, sample properties, and available instrumentation. For ultimate confidence in the isotopic integrity of the compound, a combination of mass spectrometry and NMR spectroscopy is recommended.[12]
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. masspec.scripps.edu [masspec.scripps.edu]
- 11. benchchem.com [benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the Performance of Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals dedicated to achieving the highest levels of accuracy and precision in quantitative bioanalysis, the selection of an appropriate internal standard is a critical decision.[1] Internal standards (IS) are indispensable in liquid chromatography-mass spectrometry (LC-MS) for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1]
The two principal types of internal standards used are deuterated (stable isotope-labeled) and non-deuterated (structural analogue) standards.[1] Deuterated internal standards are chemically identical to the analyte, with one or more hydrogen atoms replaced by their stable isotope, deuterium (B1214612).[3] Non-deuterated or structural analogue internal standards possess a chemical structure that is similar, but not identical, to the analyte.[1] This guide provides an objective performance comparison of these two types of internal standards, supported by experimental data and detailed methodologies.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus is that stable isotope-labeled internal standards (SIL-ISs), such as deuterated standards, generally deliver superior assay performance compared to structural analogues.[1] Their near-identical chemical and physical properties to the analyte allow for better tracking during sample extraction and co-elution during chromatography.[1] This is crucial for accurately compensating for matrix effects, a phenomenon where co-eluting components from the sample matrix suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[2]
Key Performance Parameters:
-
Accuracy and Precision: Deuterated standards significantly enhance quantitative accuracy and reproducibility.[4] For example, in the analysis of the immunosuppressant sirolimus, using a deuterium-labeled standard improved precision, with the coefficient of variation (CV) decreasing from a range of 7.6%-9.7% with an analog IS to 2.7%-5.7%.[3] Similarly, an assay for the anticancer agent kahalalide F showed an improvement in mean bias from 96.8% with an analogue IS to 100.3% with a SIL-IS.[3]
-
Matrix Effect Compensation: The primary advantage of a deuterated IS is its ability to co-elute with the analyte, meaning they experience the same degree of ion suppression or enhancement from the biological matrix.[2] This co-elution allows the IS to effectively normalize for these matrix effects.[1][4] Structural analogues, due to differences in their chemical structure, may elute at slightly different times, subjecting them to different matrix effects and compromising quantification.
-
Extraction Recovery: Because a deuterated IS is chemically almost identical to the analyte, its recovery during the sample preparation and extraction process is expected to be very similar.[2] However, some studies have reported differences in extraction recovery between an analyte and its deuterated standard. For instance, a 35% difference in extraction recovery was observed between haloperidol (B65202) and deuterated haloperidol.
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and accepted by regulatory bodies like the FDA and EMA as a best practice in bioanalytical method validation.[4] The ICH M10 guideline, adopted by both agencies, outlines the core principles for internal standard use.[5]
Potential Limitations of Deuterated Standards:
Despite their advantages, deuterated standards are not without potential issues:
-
Chromatographic Shift (Isotope Effect): The carbon-deuterium (C-D) bond is slightly stronger and shorter than a carbon-hydrogen (C-H) bond.[3] This can sometimes lead to a slight difference in retention time between the analyte and the deuterated IS, a phenomenon known as the deuterium isotope effect.[3][6] If this shift is significant, the analyte and IS may experience different matrix effects, which can compromise accuracy.[3]
-
Isotopic Instability: In some cases, deuterium atoms on the molecule can exchange with hydrogen atoms from the surrounding solvent (H/D exchange), particularly if the label is on an exchangeable position like an -OH or -NH group. This can lead to a decrease in the IS signal and an artificial increase in the analyte signal.[3] Therefore, deuterium labels should be placed on stable, non-exchangeable positions during synthesis.[3]
Data Presentation: Performance Metrics
The following table summarizes the quantitative performance comparison between deuterated and non-deuterated internal standards based on published data and general observations.
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated (Structural Analogue) IS | Key Findings & References |
| Accuracy | High; Mean bias often closer to 100%. | Variable; Can be high but more susceptible to matrix differences. | An assay for kahalalide F showed mean bias improved from 96.8% with an analogue to 100.3% with a SIL-IS.[3] |
| Precision (CV%) | High; Typically low CV%. | Lower; Generally higher CV% due to differential matrix effects. | Sirolimus assay CV% dropped from 7.6-9.7% with an analogue to 2.7-5.7% with a deuterated IS.[3] |
| Matrix Effect Compensation | Excellent; Co-elutes with analyte, effectively correcting for ion suppression/enhancement. | Moderate to Poor; Different retention times can lead to differential matrix effects. | The near-identical properties of SIL-IS ensure the same degree of ionization effects as the analyte.[2] |
| Extraction Recovery | Very similar to analyte. | Can differ significantly from the analyte. | While generally similar, a 35% difference in recovery was reported for haloperidol and its deuterated IS. |
| Chromatographic Co-elution | Generally co-elutes, but susceptible to minor isotope effects. | Elutes at a different retention time. | The C-D bond is slightly stronger than the C-H bond, which can cause small retention time shifts.[3][6] |
| Cost | Generally higher due to synthesis complexity. | Generally lower and more readily available. | The synthesis of deuterated compounds is a more involved process.[6] |
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard, a rigorous validation experiment is necessary. The following is a detailed methodology for the evaluation of matrix effects, a key experiment for this purpose, based on regulatory guidelines.[1][7][8]
Objective: To assess the ability of a deuterated and a non-deuterated internal standard to compensate for variability in analyte response due to matrix effects from different biological sources.
Materials:
-
Blank biological matrix (e.g., plasma) from at least six different individual sources/lots.[8]
-
Analyte reference standard.
-
Deuterated internal standard.
-
Non-deuterated (structural analogue) internal standard.
-
Appropriate solvents for reconstitution.
Experimental Procedure:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare a solution of the analyte in the reconstitution solvent (neat solution, without matrix).
-
Set 2 (Post-Extraction Spiked Matrix): Extract blank plasma from the six different sources first. Then, spike the extracted blank matrix with the analyte at the same concentration as in Set 1.[1]
-
Set 3 (Pre-Extraction Spiked Matrix): Spike the blank plasma from the six different sources with the analyte. Then, perform the sample extraction process.
-
-
Internal Standard Addition: Add a constant, known concentration of the chosen internal standard (either deuterated or non-deuterated) to all samples in Set 3 before the extraction process begins. For Sets 1 and 2, the IS is added after extraction or just before analysis, depending on the specific workflow being tested.
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis and Calculation:
-
Calculate Matrix Factor (MF): The matrix factor is calculated as the ratio of the analyte's peak area in the presence of the matrix (Set 2) to the peak area in the neat solution (Set 1).[1]
-
MF = (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1)
-
-
Calculate IS-Normalized Matrix Factor: This is calculated using the analyte/IS peak area ratios from the pre-extraction spiked samples (Set 3).
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set 3) / (Analyte/IS Peak Area Ratio in Neat Solution)
-
-
Evaluate Precision: Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.[1]
-
Acceptance Criteria: A lower CV for the IS-normalized matrix factor indicates better compensation for the variability of the matrix effect.[1] For regulated bioanalysis, the precision (%CV) should not be greater than 15%.[8]
Mandatory Visualization
Caption: Experimental workflow for quantitative bioanalysis using an internal standard.
Caption: Logical diagram of matrix effect compensation by different internal standards.
Conclusion
The choice between a deuterated and a non-deuterated internal standard has significant implications for the quality and reliability of quantitative bioanalytical data. The evidence strongly supports the superiority of deuterated internal standards, which provide better accuracy, precision, and more effective compensation for matrix effects due to their chemical similarity to the analyte.[1][3] While they are not immune to challenges such as the deuterium isotope effect and potential instability, careful method development and proper placement of the isotopic label can mitigate these risks.[3][6] For applications demanding the highest level of confidence and for regulated bioanalysis, deuterated internal standards are the gold standard and the recommended choice.[3][4] Structural analogues may be considered when a deuterated standard is unavailable or for less stringent research applications, but their potential for differential matrix effects and recovery must be carefully evaluated during method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. database.ich.org [database.ich.org]
The Unseen Compromise: A Comparative Guide to the Limitations of Deuterated Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. While deuterated internal standards are widely used due to their cost-effectiveness and accessibility, a growing body of evidence highlights their inherent limitations. This guide provides an objective comparison of the performance of deuterated internal standards against superior alternatives, supported by experimental data, to facilitate informed decisions in analytical method development.
Stable isotope-labeled internal standards (SIL-IS) are the cornerstone of modern quantitative mass spectrometry. The fundamental assumption is that a SIL-IS will exhibit identical chemical and physical properties to the analyte, co-eluting chromatographically and experiencing the same matrix effects, thus providing a reliable means of correction.[1][2] However, this assumption does not always hold true for deuterated standards. The substitution of hydrogen with deuterium (B1214612) can introduce subtle yet significant physicochemical changes, leading to a range of analytical challenges.[1][3]
Key Limitations of Deuterated Internal Standards
The primary drawbacks of using deuterated internal standards stem from the inherent differences between protium (B1232500) (¹H) and deuterium (²H). These differences can manifest in several ways that compromise analytical accuracy.
Isotopic Effects and Chromatographic Shifts
The most frequently cited limitation is the "isotope effect," which can cause a deuterated internal standard to have a different retention time than its non-deuterated counterpart in liquid chromatography (LC).[1][4] This chromatographic separation, even if slight, can lead to the analyte and the internal standard eluting into regions of the chromatogram with varying degrees of matrix-induced ion suppression or enhancement. This phenomenon, known as differential matrix effects, can negate the primary purpose of the internal standard and introduce significant quantification errors.[5] In some cases, this has been reported to cause errors as high as 40%.[1]
Back-Exchange and Isotopic Instability
Deuterium atoms, particularly those attached to heteroatoms (e.g., -OH, -NH) or activated carbon atoms, are susceptible to "back-exchange" with protons from the surrounding solvent or biological matrix.[6][7] This exchange leads to a decrease in the concentration of the deuterated standard and a corresponding artificial inflation of the analyte's calculated concentration. The rate of back-exchange is influenced by several factors including pH, temperature, and the specific location of the deuterium label on the molecule.[8] For instance, one study observed a 28% increase in the non-labeled compound after incubating a deuterated standard in plasma for just one hour.
Altered Fragmentation Patterns
The presence of deuterium can also alter the fragmentation pattern of a molecule within the mass spectrometer. This can be a significant issue in multiple reaction monitoring (MRM) assays if the fragmentation pathway of the deuterated standard differs from that of the analyte, leading to a non-representative analytical signal.
Performance Comparison: Deuterated vs. ¹³C- and ¹⁵N-Labeled Standards
The limitations associated with deuterated standards are largely overcome by using internal standards labeled with heavier stable isotopes such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). These isotopes do not significantly alter the physicochemical properties of the molecule, resulting in superior analytical performance.[9][10][11]
Quantitative Data Summary
The following tables summarize the key performance differences between deuterated and other stable isotope-labeled internal standards based on experimental observations.
Table 1: Comparison of Internal Standard Performance Characteristics
| Feature | Deuterated (²H) Internal Standard | ¹³C or ¹⁵N Labeled Internal Standard | Rationale & Implications |
| Chromatographic Co-elution | Often exhibits a retention time shift (typically elutes earlier in reversed-phase LC).[1][4] | Co-elutes perfectly with the native analyte.[1] | Perfect co-elution ensures that the analyte and internal standard experience the same degree of matrix effects, leading to more accurate correction. |
| Isotopic Stability | Susceptible to back-exchange, especially at labile positions.[6] | Highly stable with no risk of isotopic exchange.[12] | The stability of ¹³C and ¹⁵N labels ensures the integrity of the internal standard throughout the entire analytical workflow. |
| Correction for Matrix Effects | Can be compromised by chromatographic shifts, leading to differential matrix effects.[5] | Provides excellent correction for matrix effects due to identical elution profiles. | Superior correction for matrix effects is a key advantage, particularly in complex biological matrices. |
| Accuracy & Precision | Can lead to inaccuracies. One study reported a mean bias of 96.8% with a standard deviation of 8.6%.[13] Another study noted the potential for a 40% error.[1] | Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[13] | The closer physicochemical properties of ¹³C and ¹⁵N labeled standards result in more reliable and reproducible quantification. |
| Extraction Recovery | Can differ from the analyte. A 35% difference in extraction recovery between haloperidol (B65202) and its deuterated analog has been reported.[13] | Identical to the analyte. | Consistent extraction recovery between the analyte and internal standard is crucial for accurate quantification. |
| Cost | Generally less expensive and more widely available.[12] | Typically more expensive due to more complex synthesis.[10][12] | The higher cost of ¹³C and ¹⁵N labeled standards is often justified by the significant improvement in data quality and reliability. |
Experimental Protocols
To aid researchers in evaluating the suitability of their internal standards, the following are detailed protocols for key experiments.
Protocol 1: Evaluation of Chromatographic Co-elution and Matrix Effects
Objective: To assess the chromatographic separation between an analyte and its deuterated internal standard and to quantify the impact of differential matrix effects.
Methodology:
-
Sample Preparation:
-
Prepare a standard solution containing the analyte and the deuterated internal standard in a clean solvent (e.g., methanol/water).
-
Prepare a set of matrix samples by spiking the analyte and the deuterated internal standard into at least six different lots of the biological matrix (e.g., plasma, urine).
-
Prepare a set of post-extraction spiked samples by first extracting the blank biological matrix and then spiking the analyte and internal standard into the final extract.
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Carefully examine the chromatograms for any separation between the analyte and the internal standard. Record the retention times for both compounds in all injections.
-
-
Data Analysis:
-
Calculate the retention time difference (ΔRT) between the analyte and the internal standard for each sample.
-
Calculate the matrix factor (MF) for both the analyte and the internal standard in each of the six matrix lots using the following formula:
-
MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Standard Solution)
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF) for each lot:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
A significant variation in the IS-Normalized MF across the different matrix lots indicates the presence of differential matrix effects.
-
Protocol 2: Assessment of Isotopic Stability (Back-Exchange)
Objective: To determine the stability of the deuterium label on an internal standard in the analytical solvent and biological matrix.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the deuterated internal standard in the final reconstitution solvent.
-
Prepare a solution of the deuterated internal standard in the biological matrix of interest.
-
-
Incubation:
-
Incubate both solutions under conditions that mimic the analytical workflow (e.g., room temperature for 4 hours, 4°C for 24 hours).
-
-
LC-MS/MS Analysis:
-
Analyze the incubated samples by LC-MS/MS.
-
Monitor the MRM transition for the deuterated internal standard.
-
Crucially, also monitor the MRM transition for the corresponding non-deuterated analyte to detect any formation of the unlabeled compound due to back-exchange.
-
-
Data Analysis:
-
Compare the peak area of the deuterated internal standard in the incubated samples to a freshly prepared standard. A significant decrease in the signal may indicate instability.
-
The presence of a peak in the non-deuterated analyte channel at the retention time of the internal standard is a direct indication of back-exchange.
-
Visualizing the Concepts
To better illustrate the limitations and the workflows for their evaluation, the following diagrams are provided.
Conclusion and Recommendations
While deuterated internal standards can be a cost-effective choice and may be adequate for some applications, the potential for chromatographic shifts, differential matrix effects, and isotopic instability presents a significant risk to data integrity. For robust, accurate, and reliable quantitative bioanalysis, the scientific evidence strongly supports the superiority of ¹³C or ¹⁵N-labeled internal standards. Their ability to perfectly co-elute with the analyte and their isotopic stability minimize the risk of analytical errors, particularly in complex biological matrices. For researchers and drug development professionals where data quality is paramount, the investment in ¹³C or ¹⁵N-labeled internal standards is a sound scientific decision that leads to more reliable and defensible results. When the use of a deuterated internal standard is unavoidable, rigorous validation, including the assessment of co-elution, matrix effects, and isotopic stability as outlined in the provided protocols, is essential to ensure the quality of the generated data.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. chromforum.org [chromforum.org]
- 5. myadlm.org [myadlm.org]
- 6. mdpi.com [mdpi.com]
- 7. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
Inter-laboratory Comparison of Analytical Methods for (Benzyloxy)benzene-d2: A Practical Guide
This guide provides a framework for conducting and evaluating an inter-laboratory comparison for the quantitative analysis of (Benzyloxy)benzene-d2. In the absence of direct, publicly available inter-laboratory studies for this specific isotopically labeled compound, this document outlines a standardized approach and presents hypothetical data to illustrate the process. The goal is to offer a practical guide for researchers, scientists, and drug development professionals seeking to validate their analytical methods and ensure the accuracy and comparability of their results across different laboratories.
This compound, a deuterated analog of diphenyl ether, is often used as an internal standard in mass spectrometry-based analytical methods due to its chemical similarity to various analytes and its distinct mass. Ensuring the accuracy of methods that quantify or use this compound is critical for the reliability of experimental data.
Data Presentation: A Hypothetical Inter-Laboratory Study
An inter-laboratory comparison assesses the reproducibility and accuracy of a measurement method across different laboratories. A typical study involves distributing a homogenous sample with a known concentration of this compound to participating laboratories. The hypothetical results of such a study are summarized below.
Table 1: Hypothetical Results of an Inter-Laboratory Comparison for this compound (Target Concentration: 50.0 µg/mL)
| Laboratory ID | Analytical Method | Reported Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | Coefficient of Variation (%) | Accuracy (% Recovery) |
| Lab A | GC-MS | 49.2 | 1.8 | 3.7 | 98.4 |
| Lab B | GC-MS | 51.1 | 2.1 | 4.1 | 102.2 |
| Lab C | HPLC-UV | 48.5 | 2.5 | 5.2 | 97.0 |
| Lab D | GC-MS | 50.5 | 1.5 | 3.0 | 101.0 |
| Lab E | HPLC-UV | 47.9 | 2.8 | 5.8 | 95.8 |
| Lab F | UPLC-MS | 49.8 | 1.1 | 2.2 | 99.6 |
Experimental Protocols: Standardized Methodologies
To ensure the comparability of results in an inter-laboratory study, it is crucial to have well-defined and standardized experimental protocols. Below are detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and selective technique suitable for the analysis of semi-volatile compounds like this compound.
a) Sample Preparation:
-
Accurately weigh approximately 1 gram of the sample matrix.
-
Perform a solvent extraction using a 1:1 mixture of hexane (B92381) and acetone.
-
Vortex the mixture for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
Spike the extracted sample with an internal standard (e.g., Benzene-d6) to a final concentration of 10 µg/mL.[1]
b) Instrumentation and Conditions:
-
GC System: A standard gas chromatograph with a mass spectrometer.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[2]
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: Increase to 300°C at a rate of 20°C/min.
-
Final hold: Hold at 300°C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, targeting the molecular ions of this compound and the internal standard.
-
c) Quality Control:
-
Calibration: Prepare a multi-point calibration curve using standards of this compound with the internal standard.
-
Blanks: Analyze a solvent blank with each batch of samples to check for contamination.
-
Spikes: Analyze a matrix spike (a sample with a known amount of added analyte) to assess recovery and matrix effects.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC with UV detection is a robust and widely used technique for the quantification of aromatic compounds.
a) Sample Preparation:
-
Follow the same solvent extraction procedure as for the GC-MS method.
-
After extraction, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b) Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (70:30, v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
c) Quality Control:
-
Calibration: Prepare a series of calibration standards of this compound in the mobile phase.
-
Blanks: Analyze a mobile phase blank with each batch of samples.
-
Spikes: Analyze a matrix spike to assess recovery and potential matrix interferences.
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the workflow of an inter-laboratory comparison study and the logical steps in a typical analytical procedure.
References
The Strategic Advantage of Deuteration: A Comparative Analysis of Benzyloxybenzene Analogues
In the landscape of modern drug discovery, enhancing a molecule's metabolic stability to improve its pharmacokinetic profile is a paramount objective. Selective deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), has emerged as a powerful strategy to achieve this goal. This guide provides a comparative overview of hypothetical deuterated analogues of benzyloxybenzene, a common structural motif in medicinal chemistry. By leveraging the principles of the kinetic isotope effect (KIE), we can project the impact of deuteration on metabolic stability and pharmacokinetic parameters. While direct comparative experimental data for deuterated benzyloxybenzene analogues is not extensively available in the public domain, this document synthesizes established principles to offer a scientifically grounded projection of their behavior in vivo.
The Kinetic Isotope Effect in Action
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[1] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step can be significantly slowed down when a C-D bond is present at that position.[1][2] This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), can lead to a reduced rate of metabolism, a longer drug half-life, and increased overall drug exposure.[1][3]
Hypothetical Comparative Data
For the purpose of this guide, we will consider three hypothetical deuterated analogues of benzyloxybenzene:
-
BB-d2: Benzyloxybenzene deuterated at the benzylic methylene (B1212753) position.
-
BB-d5: Benzyloxybenzene with a deuterated phenyl group on the benzyl (B1604629) moiety.
-
BB-d7: Benzyloxybenzene with a deuterated phenyl group on the phenoxy moiety.
The following tables present a predictive comparison of their metabolic stability and pharmacokinetic parameters based on the principles of the KIE.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Site of Deuteration | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Benzyloxybenzene | None | 20 | 34.7 |
| BB-d2 | Benzylic Methylene | 60 | 11.6 |
| BB-d5 | Benzyl Phenyl Ring | 25 | 27.8 |
| BB-d7 | Phenoxy Phenyl Ring | 22 | 31.5 |
Data is hypothetical and for illustrative purposes.
Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |
| Benzyloxybenzene | 500 | 1.0 | 2500 | 3.0 |
| BB-d2 | 650 | 1.5 | 7500 | 9.0 |
| BB-d5 | 520 | 1.0 | 3000 | 3.5 |
| BB-d7 | 510 | 1.0 | 2700 | 3.2 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
To empirically determine the metabolic stability and pharmacokinetic profiles of deuterated benzyloxybenzene analogues, the following experimental protocols can be employed.
In Vitro Metabolic Stability Assay
Objective: To determine the in vitro half-life and intrinsic clearance of deuterated and non-deuterated benzyloxybenzene analogues in human liver microsomes.
Materials:
-
Test compounds (benzyloxybenzene and its deuterated analogues)
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker set at 37°C
Procedure:
-
Preparation of Working Solutions: Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO). Further dilute the test compound stock solutions with phosphate buffer to achieve the final desired concentration.
-
Incubation: In a 96-well plate, add the human liver microsomes and the test compound working solutions. Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.
-
Sampling and Quenching: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the incubation wells and add it to a quenching solution containing acetonitrile and the internal standard.[1]
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
Bioanalysis: Analyze the concentration of the parent compound in the supernatant at each time point using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the remaining parent compound concentration versus time. The slope of the linear regression will be the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is calculated as (0.693/t½) / (mg of microsomal protein/mL).
In Vivo Pharmacokinetic Study
Objective: To determine and compare the pharmacokinetic profiles of deuterated and non-deuterated benzyloxybenzene analogues in a suitable animal model (e.g., Sprague-Dawley rats).
Materials:
-
Test compounds
-
Vehicle for oral administration (e.g., a mixture of Solutol HS 15, ethanol, and water)
-
Sprague-Dawley rats
-
Equipment for oral gavage
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
Procedure:
-
Animal Acclimatization and Dosing: Acclimate the rats to the laboratory conditions for at least one week. Divide the animals into groups for each test compound. Administer a single oral dose of the test compounds to the respective groups.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Separate the plasma from the blood samples by centrifugation and store the plasma samples at -80°C until analysis.[3]
-
Bioanalytical Method: Develop and validate a sensitive and specific LC-MS/MS method to quantify the concentrations of the parent drug in the plasma samples.
-
Pharmacokinetic Analysis: Analyze the plasma concentration-time data for each compound using non-compartmental methods to determine the key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t½ (elimination half-life).[3]
Visualizing Metabolic Pathways and Experimental Workflows
To better understand the rationale behind selective deuteration and the process of evaluating its effects, the following diagrams illustrate the metabolic pathway of benzyloxybenzene and a typical experimental workflow.
Caption: Metabolic pathway of benzyloxybenzene and potential deuteration sites.
Caption: Experimental workflow for comparing deuterated analogues.
Conclusion
The strategic incorporation of deuterium into molecules like benzyloxybenzene represents a validated approach to overcoming challenges related to metabolic instability.[1] By leveraging the kinetic isotope effect, researchers can intelligently modulate a compound's pharmacokinetic profile to enhance its therapeutic potential. The hypothetical data and established experimental protocols presented in this guide offer a framework for the rational design and evaluation of deuterated drug candidates, paving the way for the development of safer and more effective medicines.
References
Justification for Using a Deuterated Standard in Regulatory Submissions: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and regulatory acceptance.[1] This guide provides a comprehensive comparison of deuterated internal standards with their non-deuterated (structural analogue) alternatives, supported by experimental data and detailed protocols, to facilitate informed decision-making in regulated environments.[2][3]
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely regarded as the "gold standard" in quantitative bioanalysis.[1][2][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recognize their value in ensuring the reliability of bioanalytical data.[1][5][6] The fundamental principle behind their superiority lies in their near-identical physicochemical properties to the analyte of interest, which allows for effective compensation for variability during sample preparation and analysis.[2]
Superior Performance of Deuterated Internal Standards
The primary advantage of using a deuterated internal standard is its ability to mimic the analyte's behavior throughout the entire analytical process, from extraction to detection.[7][8] This co-elution and similar ionization response allow for effective compensation for matrix effects, a common source of analytical error.[4][9][10] Matrix effects, caused by co-eluting endogenous components in biological samples, can lead to ion suppression or enhancement, significantly impacting the accuracy and precision of quantification.[9][10]
Deuterated standards, being chemically almost identical to the analyte, experience the same degree of matrix effects.[10] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by these effects can be normalized, leading to more accurate and precise results.[10]
Comparison of Internal Standard Performance
The selection of an internal standard significantly impacts assay performance. The following tables summarize key performance data from representative studies, highlighting the advantages of deuterated standards over structural analogues.
Table 1: Comparison of Internal Standards for the Quantification of a Drug by LC-MS/MS
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| Structural Analogue | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 |
Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[2]
Table 2: Key Performance Characteristics of Internal Standards
| Characteristic | Deuterated Internal Standard | Structural Analogue Internal Standard |
| Chemical & Physical Properties | Nearly identical to the analyte. | Similar, but not identical to the analyte. |
| Chromatographic Behavior | Co-elutes with the analyte. | May have a different retention time. |
| Matrix Effects Compensation | Excellent, due to co-elution and similar ionization.[1] | Can be less effective due to differences in physicochemical properties.[1] |
| Regulatory Acceptance | Widely accepted and recommended by FDA and EMA.[5] | May require more extensive validation and justification. |
| Cost | Generally more expensive to synthesize.[2] | Can be more readily available and less expensive.[2] |
Experimental Protocols
The validation of a bioanalytical method using a deuterated internal standard follows a structured workflow to ensure its reliability for the intended application.
Protocol 1: Evaluation of Matrix Effects
Objective: To assess the ability of the deuterated internal standard to compensate for matrix effects from at least six different sources of the biological matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard in a neat (non-matrix) solution.
-
Set B (Post-extraction Spike): Blank matrix extract spiked with analyte and internal standard.
-
Set C (Pre-extraction Spike): Blank matrix spiked with analyte and internal standard before extraction.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area in Set B) / (Peak area in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (Internal Standard MF)
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix lots should be ≤15%.
Protocol 2: Selectivity and Specificity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.[2]
Methodology:
-
Obtain at least six different sources of blank biological matrix.[2]
-
Process one set of blank samples to assess for any interfering peaks at the retention times of the analyte and internal standard.[2]
-
Process a second set of blank samples spiked only with the deuterated internal standard.
-
Process a third set of blank samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard at its working concentration.[2]
-
Acceptance Criteria: In the blank samples, any interfering peak at the retention time of the analyte should be ≤20% of the analyte response at the LLOQ, and any interfering peak at the retention time of the internal standard should be ≤5% of the internal standard response.[11]
Mandatory Visualizations
To better illustrate the key processes and logical relationships, the following diagrams are provided.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: Decision pathway for internal standard selection in bioanalytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. benchchem.com [benchchem.com]
- 11. nalam.ca [nalam.ca]
Safety Operating Guide
Proper Disposal of (Benzyloxy)benzene-d2: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Considerations
Before disposal, it is crucial to handle (Benzyloxy)benzene-d2 with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1] All handling should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[2] In case of a spill, the material should be collected with an inert absorbent material, such as sand or vermiculite, and placed in a suitable, sealed container for disposal.[2] Do not allow the chemical to enter drains or waterways.[4][5]
Quantitative Data Summary
While extensive quantitative data for this compound is not available, the following table summarizes key hazard information based on its non-deuterated counterpart, diphenyl ether.
| Parameter | Value | Reference |
| Toxicity to Fish (LC50) | 1.0 - 2.4 mg/l (96 h, Cyprinodon variegatus) | [1][4] |
| Toxicity to Daphnia (EC50) | 0.67 - 1.7 mg/l (48 h, Daphnia magna) | [1][4] |
| Bioconcentration Factor (BCF) | 470 (Oncorhynchus mykiss) | [1][4] |
| Occupational Exposure Limit (TWA) | 1 ppm (7 mg/m³) (OSHA) | [1] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.
1. Waste Identification and Segregation:
- Clearly label the waste container with the chemical name: "this compound".
- Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
2. Containerization:
- Use a chemically compatible, leak-proof container for storing the waste.
- Ensure the container is tightly sealed to prevent any release into the environment.
3. Engage a Licensed Waste Disposal Service:
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste contractor.[1][4]
- Provide the waste disposal company with all available safety information.
4. Alternative Disposal Method (Expert Consultation Required):
- In some cases, and only if permitted by local regulations and conducted by trained personnel, incineration may be an option.[4] This involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4] This method should not be attempted without expert consultation and appropriate facilities.
5. Decontamination of Empty Containers:
- Empty containers should be treated as hazardous waste and disposed of as unused product, unless thoroughly decontaminated.[1][4] Consult your EHS department for proper decontamination procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling (Benzyloxy)benzene-d2
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of (Benzyloxy)benzene-d2. The following procedures are designed to ensure the safe handling and disposal of this compound, thereby minimizing risks and ensuring the integrity of the material.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are crucial to minimize exposure and ensure safety.
| Operation | Eye/Face Protection | Skin/Body Protection | Respiratory Protection | Hand Protection |
| Storage and Transport | Tightly fitting safety goggles with side-shields. | Lab coat. | Not generally required if containers remain sealed in a well-ventilated area. | Chemically resistant gloves (e.g., Nitrile rubber). |
| Handling and Use | Tightly fitting safety goggles with side-shields and a face shield where splashing is possible.[1] | Flame retardant antistatic protective clothing or lab coat.[2] | Use in a well-ventilated area, preferably a chemical fume hood.[3][4] If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with organic vapor cartridges. | Chemically resistant gloves (e.g., Nitrile rubber).[1][3] |
| Spill Cleanup | Chemical safety goggles and face shield. | Impervious clothing, such as a chemical-resistant suit. | A NIOSH-approved respirator with organic vapor cartridges is recommended. For large spills, a self-contained breathing apparatus may be necessary.[5][6] | Heavy-duty, chemically resistant gloves. |
| Disposal | Tightly fitting safety goggles with side-shields. | Lab coat and appropriate gloves. | Use in a well-ventilated area or fume hood. | Chemically resistant gloves (e.g., Nitrile rubber). |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the general steps for the safe handling of this compound.
-
Preparation and Acclimatization :
-
Before use, remove the sealed container of this compound from its storage location (e.g., refrigerator or freezer) and allow it to warm to ambient laboratory temperature. This crucial step prevents moisture condensation on the cold compound, which could lead to isotopic dilution through hydrogen-deuterium (H-D) exchange.[7]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]
-
-
Inert Atmosphere Handling :
-
Weighing and Transfer :
-
Dissolution and Reaction Setup :
-
If preparing a solution, add the compound to the appropriate solvent in a clean, dry flask.
-
Cap the flask securely and mix thoroughly.
-
If used in a reaction, ensure the reaction vessel is properly set up in the fume hood with appropriate temperature control and monitoring.
-
-
Post-Handling :
-
Tightly seal the container of any remaining this compound and store it under the recommended conditions.
-
Decontaminate all glassware and equipment that came into contact with the compound.
-
Wash hands thoroughly with soap and water after handling.[9]
-
Disposal Plan
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]
-
Waste Collection :
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, wipes), in a designated, properly labeled, and sealed container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Waste Storage :
-
Waste Disposal :
Quantitative Data Summary
The following table summarizes key quantitative data for diphenyl ether, the non-deuterated analogue of this compound.
| Property | Value |
| Molecular Weight | 170.21 g/mol |
| Boiling Point | 498°F (259°C) |
| Melting Point | 82°F (28°C) |
| Flash Point | 239°F (115°C) |
| Vapor Pressure | 0.02 mmHg at 77°F (25°C) |
| OSHA PEL-TWA | 1 ppm |
| NIOSH REL-TWA | 1 ppm |
| ACGIH TLV-TWA | 1 ppm |
| IDLH | 100 ppm |
Data sourced from NIOSH and other safety data sheets for Diphenyl Ether.[10]
Experimental Workflow and Safety Procedures
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. targetmol.com [targetmol.com]
- 3. ICSC 0791 - DIPHENYL ETHER [chemicalsafety.ilo.org]
- 4. fishersci.com [fishersci.com]
- 5. ICSC 0015 - BENZENE [chemicalsafety.ilo.org]
- 6. safetysign.com [safetysign.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenyl ether (vapor) [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
